Thiazole-5-carboxyaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-2-4-1-5-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLWHGLEJGMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378567 | |
| Record name | Thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-32-3 | |
| Record name | 5-Thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thiazole-5-carboxaldehyde: A Technical Guide to its Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thiazole-5-carboxaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug development, particularly as a modulator of key signaling pathways.
Core Structural and Chemical Identity
Thiazole-5-carboxaldehyde, also known by its IUPAC name 1,3-thiazole-5-carbaldehyde, is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, and a formyl group at the 5-position.[1] This unique arrangement of heteroatoms and the reactive aldehyde functionality makes it a versatile building block in the synthesis of a wide array of more complex molecules.[2]
Table 1: Key Identifiers and Physicochemical Properties of Thiazole-5-carboxaldehyde
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-thiazole-5-carbaldehyde | [1] |
| Synonyms | 5-Formylthiazole, Thiazole-5-carbaldehyde | [3] |
| CAS Number | 1003-32-3 | [3] |
| Molecular Formula | C₄H₃NOS | [3] |
| Molecular Weight | 113.14 g/mol | [3] |
| Appearance | White to brown liquid or solid | [4] |
| Melting Point | 229 °C (decomposed) | [4] |
| Boiling Point | 92-94 °C at 16 mmHg | [4] |
| Density | 1.304 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5874 | [4] |
| Flash Point | 98 °C | [4] |
| Solubility | No specific data available, but expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chloroform. |
Chemical Synthesis and Purification
The synthesis of Thiazole-5-carboxaldehyde can be achieved through several routes, with the Vilsmeier-Haack reaction being a prominent and widely used method. This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
Thiazole (B1198619) (starting material)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or another suitable solvent)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice
-
Ethanol/water mixture for recrystallization
Procedure:
-
Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The reaction is exothermic and should be kept cool. The formation of the chloroiminium salt (Vilsmeier reagent) occurs.
-
Formylation: Dissolve thiazole in a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a basic pH.
-
Isolation: The crude product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude Thiazole-5-carboxaldehyde can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by vacuum distillation.[3]
Experimental Protocol: Purification by Vacuum Distillation
Purification of Thiazole-5-carboxaldehyde can be effectively achieved by vacuum distillation, which is suitable for compounds with high boiling points or those that are sensitive to high temperatures.[8][9]
Apparatus:
-
Round-bottom flask
-
Distillation head with a condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Place the crude Thiazole-5-carboxaldehyde into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., around 2 mmHg).[3]
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., around 41°C at 2 mmHg for a related compound).[3]
-
Once the distillation is complete, carefully and slowly release the vacuum before turning off the heat.
Spectroscopic Characterization
The structure of Thiazole-5-carboxaldehyde can be confirmed using various spectroscopic techniques. While specific spectra for the unsubstituted compound are not widely published, the expected spectral features can be inferred from data on closely related thiazole derivatives.[1][10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the thiazole ring and the aldehyde proton. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm). The protons on the thiazole ring will appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the 5-substituted thiazole ring system.
-
¹³C NMR: The carbon NMR spectrum will show signals for the four carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic downfield chemical shift (typically in the range of 180-200 ppm). The carbons of the thiazole ring will appear in the aromatic region.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the aldehyde group is expected around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde will also be present, typically above 3000 cm⁻¹ and around 2800-2700 cm⁻¹, respectively. The spectrum will also show C=N and C-S stretching vibrations characteristic of the thiazole ring.[13][14]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Thiazole-5-carboxaldehyde (m/z = 113). The fragmentation pattern will likely involve the loss of the formyl group (CHO, 29 mass units) and other characteristic fragmentations of the thiazole ring.[13][15][16][17]
Chemical Reactivity and Applications in Drug Development
Thiazole-5-carboxaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The aldehyde group is susceptible to various chemical transformations, including oxidation, reduction, and nucleophilic addition, allowing for the introduction of diverse functional groups.
The thiazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[16] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[18]
Role as a Kinase Inhibitor
Many thiazole derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[18]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[19][20][21][22][23] Its aberrant activation is a common feature in many cancers. Thiazole-containing compounds have been designed to inhibit key kinases in this pathway, such as Akt itself.[19]
Diagram 1: The PI3K/Akt signaling pathway and the inhibitory action of thiazole derivatives on Akt.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[24][25][26][27][28]
The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases.[29][30][31][32][33] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of another caspase cascade.[29][30][31][32][33] Thiazole derivatives can promote apoptosis by modulating the levels of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and by activating key caspases.[25][28]
Diagram 2: The intrinsic and extrinsic apoptosis pathways, highlighting the modulatory role of thiazole derivatives.
Conclusion
Thiazole-5-carboxaldehyde is a fundamentally important heterocyclic compound with a rich chemistry that enables its use as a versatile synthon for the creation of complex molecular architectures. Its derivatives have shown significant promise in medicinal chemistry, particularly in the development of targeted cancer therapies through the modulation of critical signaling pathways such as the PI3K/Akt pathway and the induction of apoptosis. This guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration into the synthesis of novel derivatives and their biological evaluation will undoubtedly continue to expand the therapeutic potential of this remarkable scaffold.
References
- 1. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. asianpubs.org [asianpubs.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. rsc.org [rsc.org]
- 11. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE(95453-58-0) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. article.sapub.org [article.sapub.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 29. researchgate.net [researchgate.net]
- 30. sinobiological.com [sinobiological.com]
- 31. portlandpress.com [portlandpress.com]
- 32. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. blog.cellsignal.com [blog.cellsignal.com]
An In-depth Technical Guide to the Physicochemical Properties of Thiazole-5-carboxaldehyde (CAS 1003-32-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for Thiazole-5-carboxaldehyde, identified by CAS number 1003-32-3. Thiazole-5-carboxaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the reactive aldehyde group and the stable thiazole (B1198619) ring, which is a common scaffold in biologically active molecules.[1][2] This document presents key physical and chemical properties in a structured format, outlines general experimental protocols for their determination, and includes a representative experimental workflow.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of Thiazole-5-carboxaldehyde. Data has been compiled from various chemical suppliers and safety data sheets.
General and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 1003-32-3 | [3][4][5] |
| Synonyms | 1,3-Thiazole-5-carboxaldehyde, 5-Formyl-1,3-thiazole, 5-Thiazolecarboxaldehyde | [3][5][6] |
| Molecular Formula | C₄H₃NOS | [7][8][9] |
| Molecular Weight | 113.14 g/mol | [4][7][8][9] |
| Physical State | Solid or liquid (yellow) | [4][5][6][7] |
Thermal and Optical Properties
| Property | Value | Source(s) |
| Boiling Point | 92-94 °C at 16 mmHg | [3][4][6][9][10][11][12][13][14] |
| 222.4 °C at 760 mmHg (atmospheric pressure) | [7] | |
| Melting Point | 229 °C (decomposition) | [10][15] |
| Flash Point | 98 °C (closed cup) | [3][6][8][10][12][13][16][17] |
| Refractive Index (n20/D) | 1.5874 | [3][4][10][12][15] |
Other Physical Properties
| Property | Value | Source(s) |
| Density | 1.304 g/mL at 25 °C | [3][4][6][10][11][12] |
| Vapor Pressure | 0.102 mmHg at 25°C | [12] |
| Solubility | No quantitative data available, but noted to be slightly soluble in water. | [18][19] |
| Partition Coefficient (log P) | 0.33 (n-octanol/water) |
Experimental Protocols for Physicochemical Data Determination
While specific experimental details for the determination of the above properties for Thiazole-5-carboxaldehyde are not publicly available, this section outlines the standard methodologies used for such measurements.
Boiling Point Determination
The boiling point of an organic liquid can be determined by several methods, including simple distillation and the Thiele tube method.[7][18][20]
-
Simple Distillation: This method involves heating a liquid in a distilling flask to its boiling point, allowing the vapor to condense, and recording the temperature at which the vapor pressure equals the external pressure.[7] This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available.[7][18]
-
Thiele Tube Method: This microscale method is ideal for small sample volumes.[18] A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is heated, and the boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.[18]
Melting Point Determination
For solid compounds, the melting point is a crucial indicator of purity.[10][21]
-
Capillary Method: A small, powdered sample is packed into a capillary tube, which is then heated in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating bath).[10][12] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[10] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.[10]
Density Measurement
The density of a liquid can be determined using various techniques.
-
Pycnometry: A pycnometer, a flask with a precise volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[13][22]
-
Vibrating Tube Densimeter: This automated method measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid. The frequency change is directly related to the density of the liquid.[13][22]
-
Gravimetric Buoyancy Method (Archimedes' Principle): This method involves weighing a sinker of known volume in air and then immersed in the liquid. The difference in weight is used to calculate the density of the liquid.[23]
Refractive Index Measurement
The refractive index is a measure of how light bends as it passes through a substance and is a valuable physical constant for liquid identification.[24]
-
Abbe Refractometer: This is a common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light is passed through the sample, and the refractometer is adjusted until a dividing line between light and dark fields is centered on a crosshair. The refractive index is then read from a scale.[25] The measurement is typically performed at 20 °C using the sodium D-line (589 nm).[24]
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Pensky-Martens Closed-Cup Tester (ASTM D93): This is a standard method for determining the flash point of combustible liquids.[3][6][11] The liquid is heated in a closed cup at a constant rate with stirring. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the temperature at which a flash is observed.[11]
Representative Experimental Workflow: Knoevenagel Condensation
Thiazole-5-carboxaldehyde, as an aldehyde, readily participates in various condensation reactions to form larger, more complex molecules. The Knoevenagel condensation is a classic example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a basic catalyst.[16][17][19][26][27] This reaction is fundamental in carbon-carbon bond formation.
Below is a generalized experimental workflow for the Knoevenagel condensation of Thiazole-5-carboxaldehyde.
Caption: Generalized workflow for the Knoevenagel condensation of Thiazole-5-carboxaldehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. store.astm.org [store.astm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole-5-carboxaldehyde (1003-32-3) at Nordmann - nordmann.global [nordmann.global]
- 6. delltech.com [delltech.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 12. scribd.com [scribd.com]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. byjus.com [byjus.com]
- 15. scimed.co.uk [scimed.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 20. m.youtube.com [m.youtube.com]
- 21. athabascau.ca [athabascau.ca]
- 22. calnesis.com [calnesis.com]
- 23. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 24. athabascau.ca [athabascau.ca]
- 25. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 26. researchgate.net [researchgate.net]
- 27. ijcps.org [ijcps.org]
The Rising Therapeutic Potential of 5-Formylthiazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds. Among these, 5-formylthiazole serves as a particularly versatile starting point for the synthesis of novel derivatives with significant therapeutic potential. The reactive aldehyde group at the 5-position allows for a variety of chemical modifications, leading to the development of compounds with promising anticancer and antimicrobial activities. This technical guide provides an in-depth overview of the biological activities of 5-formylthiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Biological Activities of 5-Formylthiazole Derivatives
Derivatives of 5-formylthiazole, particularly thiosemicarbazones and chalcones, have demonstrated notable efficacy as both anticancer and antimicrobial agents. The biological activity is often attributed to the unique chemical properties of the thiazole ring in conjunction with the functional groups introduced via the 5-formyl handle.
Anticancer Activity
Thiazole-containing compounds have been investigated for their ability to combat cancer through various mechanisms. Research has shown that certain thiazole derivatives can induce apoptosis (programmed cell death) and disrupt key cellular processes essential for cancer cell proliferation and survival.
One of the primary mechanisms of action for the anticancer effects of some thiazole derivatives is the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Specifically, the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway has been identified as a key target. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and death.[1][2]
Another important mechanism is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cellular skeleton and are critical for cell division. By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[3][4]
Quantitative Anticancer Data
The anticancer efficacy of various thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against different cancer cell lines. The tables below summarize the reported activities of several thiazole derivatives, including those structurally related to 5-formylthiazole derivatives.
Table 1: Anticancer Activity of Thiazole Derivatives (IC50/GI50 in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4c | Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | ||
| 8c | Thiazole-carboxamide | A-549 (Lung) | 48% inhibition at 5 µg/mL | [5] |
| 8f | Thiazole-carboxamide | A-549 (Lung) | 40% inhibition at 5 µg/mL | [5] |
| 5b | Thiazole-naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | [3] |
| A549 (Lung) | 0.97 ± 0.13 | [3] | ||
| 3g | Thiazole-carboxylate | EKVX (Non-Small Cell Lung) | 0.865 | |
| MDA-MB-468 (Breast) | 1.20 | |||
| 4c | Thiazole-carboxylate | HOP-92 (Non-Small Cell Lung) | 0.34 | |
| EKVX (Non-Small Cell Lung) | 0.96 | |||
| MDA-MB-231/ATCC (Breast) | 1.08 | |||
| 9 | Thiazole-thiophene hybrid | MCF-7 (Breast) | 14.6 ± 0.8 | [6] |
| 11b | Thiazole-thiophene hybrid | MCF-7 (Breast) | 28.3 ± 1.5 | [6] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
A key target for some antibacterial thiazole derivatives is the FtsZ protein. FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division. It forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacteria.[7]
Quantitative Antimicrobial Data
The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents data for various thiazole-based compounds.
Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC/MBC in µg/mL)
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 3c | Chalcone (B49325) | S. aureus | 62.5 - 250 | - | [8] |
| C. albicans | 62.5 - 250 | - | [8] | ||
| 3 | Heteroaryl thiazole | Various bacteria | 230 - 700 | 470 - 940 | [9] |
| 9 | Heteroaryl thiazole | Various fungi | 60 - 230 | 110 - 470 | [9] |
| Thiazole-based chalcones | Chalcone | B. cereus | 6.5-28.4 (x10⁻²) | 14.2-105.0 (x10⁻²) | [10] |
| L. monocytogenes | 21.4-113.6 (x10⁻²) | 42.7-358.6 (x10⁻²) | [10] | ||
| E. coli | 10.7-113.6 (x10⁻²) | 21.4-247.2 (x10⁻²) | [10] | ||
| Compound 1 | Thiosemicarbazone | B. cereus | 10 | - | [11] |
| Compound C5 | Indolyl-5-methylphenanthridium | S. aureus (susceptible) | 1 | - | |
| S. aureus (MRSA) | 2 | - |
Signaling Pathways and Mechanisms of Action
The biological effects of 5-formylthiazole derivatives can be attributed to their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
The diagram below illustrates the VEGFR-2 signaling cascade, a critical pathway for angiogenesis. Inhibition of this pathway by certain thiazole derivatives can starve tumors of their blood supply.
Caption: VEGFR-2 signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-formylthiazole derivatives is highly dependent on their chemical structure. The following diagram illustrates some general structure-activity relationships observed for thiazole-based compounds.
Caption: General structure-activity relationships for thiazole derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 5-formylthiazole derivatives and the key experiments cited for evaluating their biological activity.
Synthesis of 5-Formylthiazole Derivatives
The following diagram outlines a general workflow for the synthesis and subsequent biological screening of 5-formylthiazole derivatives.
Caption: General workflow for synthesis and screening.
3.1.1. General Procedure for the Synthesis of 5-Formylthiazole Thiosemicarbazones
-
Dissolve 5-formylthiazole (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.
-
Add a solution of the appropriate thiosemicarbazide (1-1.2 equivalents) in the same solvent.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent.[12]
3.1.2. General Procedure for the Synthesis of 5-Formylthiazole Chalcones (Claisen-Schmidt Condensation)
-
Dissolve 5-formylthiazole (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude chalcone is purified by recrystallization or column chromatography.[8][13]
Biological Assays
3.2.1. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
3.2.2. Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, plate aliquots from wells showing no growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
3.2.3. In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or controls (e.g., paclitaxel (B517696) as a promoter, colchicine (B1669291) as an inhibitor).
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader.
-
Data Analysis: Plot the change in absorbance/fluorescence versus time to obtain polymerization curves and determine the IC50 for inhibition.[4]
3.2.4. FtsZ Polymerization Assay
This assay assesses the impact of compounds on the polymerization of the bacterial FtsZ protein.
-
Reagent Preparation: Prepare purified FtsZ protein in a polymerization buffer.
-
Reaction Setup: Mix FtsZ with the test compound at various concentrations in a suitable reaction vessel.
-
Polymerization Initiation: Initiate polymerization by adding GTP and incubating at 37°C.
-
Analysis: The extent of polymerization can be measured by various methods, including light scattering, sedimentation followed by SDS-PAGE, or by measuring GTPase activity.
-
Data Interpretation: A decrease in polymerization or GTPase activity in the presence of the compound indicates inhibition.
Conclusion
5-Formylthiazole represents a privileged scaffold in the design and synthesis of novel therapeutic agents. Its derivatives, particularly thiosemicarbazones and chalcones, have demonstrated significant potential as both anticancer and antimicrobial agents. The mechanisms of action often involve the inhibition of key cellular targets such as VEGFR-2, tubulin, and FtsZ. The synthetic accessibility of 5-formylthiazole and the potential for diverse chemical modifications make it an attractive starting point for the development of new drugs to combat cancer and infectious diseases. Further research focusing on lead optimization and in vivo studies of promising 5-formylthiazole derivatives is warranted to translate their therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of 5-methylphenanthridium from benzothiazoles to indoles as potent FtsZ inhibitors: Broadening the antibacterial spectrum toward vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents | AVESİS [avesis.anadolu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in studies on FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Literature review on the importance of the thiazole ring in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a crucial component in a vast array of therapeutic agents, spanning a wide spectrum of diseases. This technical guide provides a comprehensive overview of the importance of the thiazole ring, detailing its role in drug design, summarizing key biological activities with quantitative data, outlining experimental protocols for its evaluation, and visualizing its impact on critical signaling pathways.
The Versatility of the Thiazole Scaffold
The thiazole nucleus is a fundamental building block in numerous natural and synthetic compounds with significant biological activities.[1][2] Its prevalence in clinically approved drugs underscores its importance in drug discovery and development.[3][4] The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, allows for diverse interactions with biological targets.[5] Furthermore, the thiazole ring can be readily functionalized at various positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]
Thiazole-containing compounds have demonstrated a remarkable range of pharmacological effects, including:
-
Anticancer Activity: Thiazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[5][7]
-
Antimicrobial Activity: The thiazole scaffold is a key component of many antibacterial and antifungal drugs.[8][9]
-
Antiviral Activity: A prominent example is the antiretroviral drug Ritonavir, which contains a thiazole moiety and is a critical component of HIV therapy.[2][10]
-
Anti-inflammatory Activity: Several thiazole derivatives have shown significant anti-inflammatory properties.[8]
-
Other Therapeutic Areas: The therapeutic reach of thiazoles extends to antidiabetic, antioxidant, and antimalarial applications.[1]
Quantitative Analysis of Biological Activity
The potency of thiazole derivatives against various biological targets has been extensively quantified. The following tables summarize key inhibitory concentrations (IC₅₀) and other relevant data from selected studies, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| β-pentene based thiazole derivatives (87a, 87b) | HeLa, SSMC-7721, CT-26 | 3.48 ±0.14, 6.99 ± 0.15, 8.84 ± 0.16 | [11] |
| Pyrazole, naphthalene (B1677914) and thiazole containing compounds (91a, 91b) | HeLa, HepG2 | 0.86, 0.95 | [11] |
| Benzophenone-thiazole analog (97) | EAC, DLA | 5.2, 5.4 | [11] |
| Thiazole derivative 90 | Liver cancer cells | 0.11 | [11] |
| Thiazole-coumarin hybrid (6a) | MCF-7, HCT-116, HepG2 | - | [12] |
| Thiazole derivatives (3b, 3e) as PI3Kα/mTOR dual inhibitors | - | 0.086 ± 0.005 (PI3Kα), 0.221 ± 0.014 (mTOR) | [2][10] |
| Acridine–thiazole hybrid (A) as AChE inhibitor | - | 0.0065 | [12] |
| Benzylpiperidine-linked diarylthiazole derivative (E) as AChE inhibitor | - | 0.30 | [12] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole hydrazines (4b, 4g, 4j) | C. albicans | 250 | [8] |
| 2,5-disubstituted thiazole derivative (7) | VISA, VRSA | 0.7–2.8 | [13] |
| N-Phenyl-thiazoles (16a–e) | Various bacteria | - | [13] |
| Thiazole-phenylacetic acid derivatives (25a–25d) | S. aureus, E. epidermidis, B. subtilis | 0.98 - 3.9 | [13] |
Key Signaling Pathways Targeted by Thiazole Derivatives
Thiazole-containing drugs exert their therapeutic effects by modulating critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.
Inhibition of BCR-ABL Kinase by Dasatinib
Dasatinib, a potent anticancer agent, contains a thiazole ring and is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[6][7] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking its downstream signaling and inducing apoptosis in cancer cells.[7]
Caption: Mechanism of Dasatinib Action.
Inhibition of HIV Protease by Ritonavir
Ritonavir is an essential component of highly active antiretroviral therapy (HAART) for HIV/AIDS. This thiazole-containing molecule is a potent inhibitor of the HIV protease enzyme.[11][14] By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins into functional proteins, leading to the production of immature, non-infectious viral particles.[8][9]
Caption: Mechanism of Ritonavir Action.
Dual Inhibition of PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2] Its dysregulation is a common feature in many cancers. Several thiazole derivatives have been developed as potent inhibitors of this pathway, with some acting as dual inhibitors of both PI3K and mTOR.[5][10]
Caption: Thiazole-mediated PI3K/mTOR Inhibition.
Experimental Protocols
The synthesis and biological evaluation of thiazole derivatives are central to their development as therapeutic agents. The following are generalized protocols for key experiments.
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the thiazole ring.[15]
Workflow:
Caption: Hantzsch Thiazole Synthesis Workflow.
Methodology:
-
Reaction Setup: Dissolve the α-haloketone (1 mmol) and the corresponding thioamide or thiourea (B124793) (1.1 mmol) in a suitable solvent, typically ethanol.
-
Reaction: Reflux the reaction mixture for a period ranging from 2 to 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]
Workflow:
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 9. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Articles [globalrx.com]
- 15. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and storage of Thiazole-5-carboxyaldehyde
An In-depth Technical Guide to Thiazole-5-carboxyaldehyde: Safety, Handling, and Storage
Introduction
This compound (CAS No. 1003-32-3) is a heterocyclic aldehyde featuring a thiazole (B1198619) ring substituted with a carboxaldehyde group at the 5-position.[1] This structure imparts specific reactivity, making it a valuable and versatile building block in organic synthesis.[1][2] It is frequently utilized as an intermediate in the pharmaceutical industry for creating complex heterocyclic compounds and for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its applications also extend to the development of agrochemicals, specialty materials, dyes, and pigments.[1][2] Given its reactivity and use in sensitive applications, a thorough understanding of its safety, handling, and storage is critical for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically a light yellow to yellow liquid or a solid (powder to lump), which is soluble in alcohol and ether but only moderately soluble in water.[2][3][4] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1003-32-3 | [2][5] |
| Molecular Formula | C₄H₃NOS | [1][2][5] |
| Molecular Weight | 113.14 g/mol | [1][2][5] |
| Appearance | Light yellow to yellow liquid; solid powder to lump | [2][3][6] |
| Melting Point | 229 °C (decomposes) | [3][7] |
| Boiling Point | 92-94 °C at 16 mmHg (21 hPa) | [3][7] |
| Density | 1.304 g/mL at 25 °C | [8] |
| Flash Point | 88.3 °C to 98 °C (closed cup) | [1][7] |
| Refractive Index | n20/D 1.5874 | |
| Purity | ≥ 95-97% | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[5] The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting cautious handling.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Label Elements
-
Pictogram: GHS07 (Exclamation Mark)[5]
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize risk and exposure.
Engineering Controls
-
Work in a well-ventilated area.[8]
-
Provide appropriate exhaust ventilation at places where dust or aerosols may form.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or other approved eye protection.[5]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use approved respirator cartridges such as type OV/AG/P99 (US) or ABEK-P2 (EU).[7]
General Hygiene
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.
-
Avoid breathing vapors, mist, or gas.[5]
Caption: General laboratory workflow for handling this compound.
Storage and Stability
Proper storage is crucial to maintain the purity and stability of this compound.
-
Storage Temperature: Store in a cool place, with some suppliers recommending 0-8°C.[2][7] Other sources suggest room temperature.[3][9] It is best to follow the recommendation on the supplier-specific label.
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7][8] Store in a dark place as it may be light-sensitive.[3][9]
-
Stability: The compound is stable under recommended storage conditions.[5][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
First Aid and Emergency Procedures
In case of exposure, follow these first aid measures and seek medical advice.
-
General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical attention.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.
Caption: Decision flowchart for first aid response to exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides.[7]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[5] Evacuate personnel to safe areas and ensure adequate ventilation.[5] Avoid breathing vapors, mist, or gas.[5]
-
Environmental Precautions: Prevent product from entering drains.[5][7]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust.[5] Sweep up and shovel the material into suitable, closed containers for disposal.[5]
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
Experimental Protocols
Detailed experimental protocols using this compound are highly specific to the desired synthetic target. However, the literature describes general procedures for the synthesis of various thiazole derivatives. For example, the Hantzsch thiazole synthesis is a common method, and Claisen-Schmidt condensation reactions are used to create thiazole-based chalcones.[10][11]
When using this compound as a reactant, a generalized experimental workflow would involve:
-
Reaction Setup: Under an inert atmosphere (if required by the specific reaction), dissolve or suspend this compound in an appropriate dry solvent in a reaction vessel.
-
Reagent Addition: Add other reactants, catalysts, or reagents to the mixture, often controlling the temperature with an ice or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated salt solution) and extract the product into an organic solvent.
-
Purification: Purify the crude product using methods such as column chromatography on silica (B1680970) gel, recrystallization, or distillation to obtain the pure target compound.[12]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiazole-5-carboxaldehyde CAS#: 1003-32-3 [m.chemicalbook.com]
- 4. kuey.net [kuey.net]
- 5. capotchem.cn [capotchem.cn]
- 6. Thiazole-5-carboxaldehyde (1003-32-3) at Nordmann - nordmann.global [nordmann.global]
- 7. Thiazole-5-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1003-32-3|this compound|BLD Pharm [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Versatility of Thiazole Compounds in Modern Material Science
A Technical Guide for Researchers and Drug Development Professionals
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a cornerstone in the development of advanced functional materials. Its unique electronic properties, including its electron-deficient nature, rigid planar structure, and propensity for strong intermolecular π-π stacking, make it a highly versatile building block. This technical guide explores the core applications of thiazole-containing compounds in material science, presenting key performance data, detailed experimental protocols, and visualizations of the underlying structure-property relationships that govern their function. From enhancing the efficiency of organic electronics to protecting metals from corrosion, thiazole derivatives are at the forefront of materials innovation.
Organic Electronics: Powering Next-Generation Devices
Thiazole's electron-accepting character makes it an invaluable component in organic semiconductors, enabling the fine-tuning of energy levels and charge transport properties.[1][2] This has led to significant advancements in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).
Organic Solar Cells (OSCs)
In OSCs, thiazole units are incorporated into both donor and acceptor materials to optimize the energy levels (HOMO/LUMO) for efficient charge separation and to improve molecular packing for better charge transport.[3][4] A notable example is the small molecule donor SW2, which utilizes a thiazole substituent on a benzo[1,2-b:4,5-b']dithiophene core. Replacing the more common thiophene (B33073) with the more electron-withdrawing thiazole lowers the HOMO energy level, leading to a higher open-circuit voltage (Voc) and a remarkable power conversion efficiency (PCE) of 15.51% in all-small-molecule devices.[5]
| Compound | Type | HOMO (eV) | LUMO (eV) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| SW1 (Thiophene) | Small Molecule Donor | -5.41 | -3.42 | 0.806 | 25.09 | 66.1 | 12.90 |
| SW2 (Thiazole) | Small Molecule Donor | -5.53 | -3.52 | 0.835 | 25.10 | 74.0 | 15.51 |
Table 1: Performance Data of All-Small-Molecule Organic Solar Cells. Data sourced from a study comparing thiophene (SW1) vs. thiazole (SW2) substituted small molecule donors blended with the acceptor Y6.[5]
Organic Light-Emitting Diodes (OLEDs)
The rigidity and electronic properties of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360) (TzTz), are leveraged to create highly efficient and stable emitters for OLEDs, particularly in the challenging blue spectrum.[6] By attaching electron-donating carbazole (B46965) units to a central TzTz acceptor core (a D-π-A-π-D architecture), researchers have developed emitters like TzTz-PtbCz2. This design leads to intense, deep-blue emission and excellent thermal stability.[6] When incorporated into a tandem OLED device, these emitters have achieved high brightness and efficiency.
| Emitter | Device Type | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) | CIE Coordinates |
| TzTz-PCz2 | Single | - | - | 460 | - |
| TzTz-PtbCz2 | Tandem | 10.2 | 44,851 | 467-470 | (Not Reported) |
Table 2: Performance of Thiazolo[5,4-d]thiazole-Based Blue OLEDs. Data for emitters used in vacuum-processed devices.[6]
Conductive Polymers and Transistors
Thiazole units are integrated into polymer backbones to create semiconductors with high charge carrier mobilities for OFETs. The electron-deficient nature of thiazole can be used to produce n-type (electron-transporting) or ambipolar (electron- and hole-transporting) materials.[7] For example, copolymerizing a thiazoloisoindigo (TzII) acceptor unit with a bithiazole donor unit results in the polymer P(TzII-dTh-dTz), which exhibits balanced hole and electron mobilities, a crucial feature for complementary logic circuits.[1] The strategic replacement of thiophene with thiazole lowers the polymer's HOMO and LUMO energy levels, facilitating electron injection and transport.[1][7]
| Polymer | Carrier Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |
| P(TzII-dTh-dTh) | p-type | 1.43 | - |
| P(TzII-dTh-dTz) | Ambipolar | 0.38 | 0.56 |
| PTzTBI | Ambipolar | 0.02 | 0.01 |
Table 3: Charge Carrier Mobilities of Thiazole-Containing Polymers in OFETs. Performance data for various thiazole-based polymer semiconductors.[1][7]
Corrosion Inhibition: Protecting Metallic Surfaces
Thiazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic and neutral environments.[5][8] Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that blocks the corrosive agents. This adsorption is facilitated by the presence of heteroatoms (N, S) and the π-electrons of the aromatic ring, which can coordinate with the vacant d-orbitals of the metal.[5]
Studies show that the adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[5][8] These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Concentration |
| HMDBT | Mild Steel | 1 M HCl | 95.35 | 800 ppm |
| MTT | Copper | 3% NaCl | 95.7 | 5.0 mM |
Table 4: Efficacy of Thiazole-Based Corrosion Inhibitors. HMDBT (2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride) and MTT (Thiazolyl Blue).[8]
Fluorescent Sensors for Metal Ion Detection
The ability of thiazole compounds to form stable complexes with metal ions, often accompanied by a distinct change in their photophysical properties, makes them excellent candidates for fluorescent chemosensors.[9][10] These sensors can provide highly sensitive and selective detection of environmentally and biologically important metal ions. The sensing mechanism typically involves a process like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which is modulated by the binding of the metal ion to the nitrogen and sulfur atoms of the thiazole ring.[10][11] This interaction can lead to a "turn-on" or "turn-off" fluorescent response.
| Sensor | Target Ion | Detection Limit (LOD) | Response Type |
| AM1 | Hg²⁺ | 0.1126 nM (Fluorescence) | Turn-off |
| TTz-1 | Cu²⁺ | 0.30 µM | Quenching |
| TTz-1 | Fe³⁺ | 0.29 µM | Quenching |
| BIPP | Zn²⁺ | 23.6 nM | Turn-on |
Table 5: Performance of Thiazole-Based Fluorescent Chemosensors. Data for various thiazole derivatives designed for selective metal ion detection.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Protocol 1: Synthesis of Small Molecule Donor SW2 for OSCs
This protocol outlines the synthesis of the thiazole-based small molecule donor SW2. The procedure involves a Stille coupling reaction.
-
Materials: 2,6-bis(trimethyltin)-4,8-bis(5-ethylhexyl-4-hexyl)benzo[1,2-b:4,5-b']dithiophene, 2-(2-butyloctyl)-4-bromothiazole, Pd(PPh₃)₄ catalyst, toluene (B28343).
-
Procedure:
-
To a dried Schlenk tube under argon atmosphere, add the stannane (B1208499) derivative (1 eq), the bromo-thiazole derivative (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add dry toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, pour the mixture into methanol.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography on silica (B1680970) gel using petroleum ether/chloroform (B151607) as the eluent to yield the final product SW2 as a red solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Fabrication and Testing of an All-Small-Molecule OSC
This protocol describes the fabrication of an OSC device with a conventional architecture using the SW2 donor.[13]
-
Device Architecture: ITO / PEDOT:PSS / SW2:Y6 (Active Layer) / PDINO / Al
-
Procedure:
-
Clean patterned indium tin oxide (ITO) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate)) onto the ITO substrate at 3000 rpm for 30 s, followed by annealing at 150 °C for 15 minutes in air.
-
Prepare the active layer solution by dissolving SW2 and the acceptor Y6 (e.g., in a 1:1.2 weight ratio) in chloroform with a suitable additive like 1-chloronaphthalene (B1664548) (0.5% v/v).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 2000 rpm for 30 s. Anneal the film at 110 °C for 10 minutes.
-
Spin-coat the electron transport layer, PDINO, on top of the active layer.
-
Deposit the final aluminum (Al) electrode (approx. 100 nm) by thermal evaporation under high vacuum (< 5 × 10⁻⁵ Pa).
-
Characterize the device performance using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
Protocol 3: Corrosion Inhibition Measurement by Weight Loss
This protocol details the gravimetric method for assessing the inhibition efficiency of a compound like HMDBT on mild steel in an acidic medium.[14][15][16]
-
Materials: Mild steel coupons, 1 M HCl solution, various concentrations of the inhibitor (e.g., HMDBT), analytical balance, acetone, ethanol (B145695), distilled water.
-
Procedure:
-
Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance (W₀).
-
Prepare 1 M HCl solutions without (blank) and with different concentrations of the inhibitor (e.g., 50-800 ppm).
-
Immerse the pre-weighed coupons completely in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.
-
After immersion, remove the coupons, wash them with a solution containing HCl and a cleaning agent to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh (W₁).
-
Calculate the corrosion rate (CR) in g/(m²·h) using the formula: CR = (W₀ - W₁) / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 4: Fluorescence Titration for Metal Ion Sensing
This protocol describes the general procedure for evaluating the sensing capability of a thiazole-based fluorescent probe towards a target metal ion.[17][18][19][20]
-
Materials: Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO), stock solution of the target metal ion salt (e.g., 10 mM aqueous solution of ZnCl₂), appropriate buffer solution or solvent system (e.g., DMSO/water mixture), quartz cuvette, fluorometer.
-
Procedure:
-
Prepare a dilute solution of the sensor in the chosen solvent system within a quartz cuvette (e.g., 3 mL of a 10 µM solution).
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum by exciting at an appropriate wavelength (λ_ex).
-
Add small, incremental aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum (λ_em) against the concentration of the added metal ion to generate a titration curve.
-
The detection limit (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3) from the initial linear portion of the titration curve.
-
Visualizing Core Concepts
Diagrams created using Graphviz help to illustrate the logical relationships and workflows central to the application of thiazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Optoelectronic and Semiconducting Properties of Conjugated Polymers Composed of Thiazolo[5,4-d]thiazole and Arene Imides Linked by Ethynylene Bridges (2016) | Mónica Moral | 21 Citations [scispace.com]
- 5. scispace.com [scispace.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Inhibitory Efficacy of a Thiazole Derivative as an Efficient Corrosion Inhibitor for Augmenting the Resistance of MS in Acidic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 19. Fluorescence determination of Fe( iii ) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05144C [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiazole-5-carboxaldehyde, a critical intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established synthetic methods, offering researchers a selection of approaches to suit their specific needs and available resources.
I. Synthetic Strategies Overview
The synthesis of thiazole-5-carboxaldehyde can be achieved through several distinct chemical pathways. The choice of method often depends on the starting materials, desired scale, and tolerance for specific reagents. The most prominent strategies include:
-
Vilsmeier-Haack Formylation: A classic method for introducing a formyl group onto an electron-rich heterocyclic ring system. This approach is particularly useful for the formylation of thiazole (B1198619) derivatives.
-
Cascade Annulation of Enaminones: A modern approach that utilizes a one-pot reaction to construct the thiazole ring and introduce the aldehyde functionality simultaneously.
-
Oxidation of 5-(Hydroxymethyl)thiazole: A two-step process that involves the reduction of a thiazole-5-carboxylate ester to the corresponding alcohol, followed by oxidation to the desired aldehyde.
II. Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic protocols for thiazole-5-carboxaldehyde and its derivatives, allowing for a comparative assessment of each method's efficiency.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | Δ-4-thiazolinethione | POCl₃, DMF | 1,2-dichloroethane | 80 | 3 | 75 |
| Vilsmeier-Haack | 2-Aryliminothiazolid-4-ones | Vilsmeier-Haack reagent | - | - | - | - |
| Cascade Annulation | Tertiary enaminones | Dess–Martin periodinane (DMP), KSCN | - | - | - | - |
| Oxidation (Step 2) | 4-Methyl-5-hydroxymethyl-thiazole | Pyridinium chlorochromate (PCC) | Dichloromethane | 15-25 | - | - |
| Oxidation (Step 2) | 4-Methyl-5-hydroxymethyl-thiazole | NaOCl, KBr, TEMPO | Dichloromethane/Water | 0 to 30-32 | - | 72-76 |
| Reduction (Step 1) | 4-Methyl-thiazole-5-carboxylic acid methyl ester | Sodium borohydride (B1222165), AlCl₃ | THF | 0-15 to 15-25 | 4 | 73-80 |
III. Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol is adapted from the formylation of Δ-4-thiazolinethione derivatives.[1][2]
Materials:
-
Δ-4-thiazolinethione derivative (1 eq)
-
Phosphorus oxychloride (POCl₃) (1.05 eq)
-
N,N-Dimethylformamide (DMF) (1.05 eq)
-
1,2-dichloroethane
Procedure:
-
Dissolve the Δ-4-thiazolinethione derivative in 1,2-dichloroethane.
-
Add DMF to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 80°C and maintain for 3 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Basify the aqueous solution with a 4M NaOH solution to a pH of 9.
-
The solid product that precipitates is collected by filtration, washed with water, and can be further purified by crystallization from an ethanol/water mixture.
Protocol 2: Synthesis via Oxidation of 4-Methyl-5-hydroxymethyl-thiazole
This two-step protocol involves the initial reduction of a thiazole ester followed by oxidation to the aldehyde.[3][4]
Step 1: Reduction of 4-Methyl-thiazole-5-carboxylic acid methyl ester
Materials:
-
4-Methyl-thiazole-5-carboxylic acid methyl ester (1 eq)
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare a solution of aluminum chloride in THF.
-
In a separate flask, prepare a solution of sodium borohydride in THF.
-
Slowly add the sodium borohydride solution to the aluminum chloride solution at a controlled temperature.
-
To this mixture, add the 4-methyl-thiazole-5-carboxylic acid methyl ester over 1 hour at 0-15°C.
-
Stir the reaction mixture at 15-25°C for 4 hours, monitoring the reaction progress by HPLC.
-
Quench the reaction by pouring the mixture into a mixture of ice and concentrated HCl.
-
Concentrate the mixture to remove organic solvents.
-
Adjust the pH to 12.5 with sodium hydroxide (B78521) solution at 5-15°C.
-
Extract the product with THF.
-
Combine the organic layers, treat with charcoal, and distill off the THF to yield 4-methyl-5-hydroxymethyl-thiazole.
Step 2: Oxidation to 4-Methyl-5-formyl-thiazole
Materials:
-
4-Methyl-5-hydroxymethyl-thiazole (1 eq)
-
Sodium bicarbonate solution
-
Potassium bromide (KBr) solution
-
TEMPO
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Dichloromethane
Procedure:
-
Add 4-methyl-5-hydroxymethyl-thiazole to dichloromethane.
-
Add a solution of sodium bicarbonate in water and stir.
-
Cool the mixture to 0°C.
-
Add an aqueous solution of KBr and TEMPO.
-
Slowly add the sodium hypochlorite solution while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at 0-5°C and monitor by HPLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with sodium thiosulfate (B1220275) solution and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-methyl-5-formyl-thiazole.
IV. Visualized Workflow and Pathways
Diagram 1: General Experimental Workflow for Thiazole-5-carboxaldehyde Synthesis
Caption: General workflow for synthesizing thiazole-5-carboxaldehyde.
Diagram 2: Vilsmeier-Haack Formylation Pathway
Caption: Key steps in the Vilsmeier-Haack formylation of thiazoles.
Diagram 3: Two-Step Synthesis via Reduction and Oxidation
Caption: Pathway for thiazole-5-carboxaldehyde synthesis from an ester.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
A Step-by-Step Guide to Hantzsch Thiazole Synthesis: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the Hantzsch thiazole (B1198619) synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives. Thiazoles are a critical structural motif in a vast number of biologically active compounds and pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, detailed experimental procedures, and quantitative data to facilitate successful implementation in the laboratory.
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a versatile and reliable method for constructing the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thioamide. The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials.
Reaction Principle
The mechanism of the Hantzsch thiazole synthesis proceeds through the initial S-alkylation of the thioamide by the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration of the resulting thiazoline (B8809763) intermediate to yield the aromatic thiazole ring.[1] When thiourea (B124793) is used as the thioamide component, 2-aminothiazoles are readily synthesized.
Data Presentation: Reaction Conditions and Yields
The following table summarizes quantitative data from various Hantzsch thiazole syntheses, providing a comparative overview of different substrates, reaction conditions, and their corresponding yields.
| α-Haloketone | Thioamide/Thiourea | Solvent | Conditions | Time | Yield (%) |
| 2-Bromo-1-(furan-2-yl)ethanone | Thioformamide (B92385) | Ethanol | Reflux | 4-6 h | Not specified |
| 2-Bromoacetophenone (B140003) | Thiourea | Methanol (B129727) | 100°C | 30 min | 99% |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Microwave, 90°C | 30 min | 95% |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 90% |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & 4-Nitrobenzaldehyde | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 85% |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & 4-Chlorobenzaldehyde | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 87% |
| Acetophenone, Iodine | Thiourea | Microwave | 70 W | 5 x 1 min | 92% |
| Chloroacetaldehyde (50% aq.) | Thiourea | Water | 80-90°C | 2 h | 75-85% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[2]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
20 mL scintillation vial
-
Stir bar and hot plate
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of 5-(Furan-2-yl)thiazole[3]
Materials:
-
2-Bromo-1-(furan-2-yl)ethanone (1.0 eq)
-
Thioformamide (1.0 eq)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethanone in ethanol.
-
Add an equimolar amount of thioformamide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(furan-2-yl)thiazole.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: A general experimental workflow for the Hantzsch thiazole synthesis.
References
Application Notes and Protocols: Thiazole-5-carboxaldehyde as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiazole-5-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its inherent structural features and reactivity make it an invaluable starting material for the development of novel therapeutic agents, particularly in the realm of oncology. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways targeted by derivatives of Thiazole-5-carboxaldehyde.
Applications in Anticancer Drug Discovery
The thiazole (B1198619) ring is a prominent moiety in numerous FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions. Thiazole-5-carboxaldehyde serves as a key intermediate in the synthesis of compounds targeting critical pathways in cancer progression.
Derivatives of Thiazole-5-carboxaldehyde have been shown to exhibit potent inhibitory activity against a range of cancer-related targets, including:
-
Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Thiazole-based compounds have been developed as effective VEGFR-2 inhibitors.
-
Intracellular Signaling Kinases: The PI3K/Akt signaling pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Thiazole derivatives have been identified as potent inhibitors of Akt.
-
Cytoskeletal Components: Microtubules, dynamic polymers of tubulin, are essential for cell division. Compounds that disrupt tubulin polymerization are a cornerstone of cancer chemotherapy. Thiazole-containing molecules have been shown to inhibit tubulin polymerization.
-
Metabolic Enzymes: Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect). Lactate dehydrogenase A (LDHA), a key enzyme in this process, has been targeted by thiazole-based inhibitors.
-
Lipid Metabolism Enzymes: Monoacylglycerol lipase (B570770) (MAGL) is involved in the production of pro-tumorigenic signaling lipids. Thiazole derivatives have been investigated as MAGL inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thiazole derivatives synthesized from Thiazole-5-carboxaldehyde and related precursors.
Table 1: Inhibitory Activity of Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Mechanism of Action/Target |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | - | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest |
| HepG2 (Liver) | 7.26 ± 0.44 | - | ||
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | Tubulin polymerization inhibitor |
| A549 (Lung) | 0.97 ± 0.13 | - | ||
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 µg/mL | - | Akt inhibitor, Induces apoptosis |
| A549 (Lung) | 12.0 ± 1.73 µg/mL | - | ||
| Compound 8j | HeLa (Cervical) | 7.90 | - | hLDHA inhibitor |
| HepG2 (Liver) | 7.90 | - | ||
| Compound 8m | HeLa (Cervical) | 5.15 | - | hLDHA inhibitor |
| HepG2 (Liver) | 5.15 | - | ||
| Compound 3g | EKVX (Non-Small Cell Lung) | - | 0.865 | MAGL inhibitor |
| MDA-MB-468 (Breast) | - | 1.20 | ||
| Compound 4c (MAGL) | HOP-92 (Non-Small Cell Lung) | - | 0.34 | MAGL inhibitor |
| EKVX (Non-Small Cell Lung) | - | 0.96 | ||
| MDA-MB-231/ATCC (Breast) | - | 1.08 | ||
| Thiazole-pyridine hybrid 23 | MCF-7 (Breast) | 5.71 | - | Not specified |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | Comparable to Dasatinib | - | Antiproliferative |
| MCF-7 (Breast) | 20.2 | - | ||
| HT-29 (Colon) | 21.6 | - | ||
| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | See note | - | Induces apoptosis, G2/M arrest, Tubulin polymerization inhibitor |
| MOLT-4 (Leukemia) | See note | - | ||
| MCF-7 (Breast) | See note | - | ||
| Arylidene-hydrazinyl-thiazole 4n | BxPC-3 (Pancreatic) | See note | - | Induces apoptosis, G2/M arrest, Tubulin polymerization inhibitor |
| MOLT-4 (Leukemia) | See note | - | ||
| MCF-7 (Breast) | See note | - | ||
| Arylidene-hydrazinyl-thiazole 4r | BxPC-3 (Pancreatic) | See note | - | Induces apoptosis, G2/M arrest, Tubulin polymerization inhibitor |
| MOLT-4 (Leukemia) | See note | - | ||
| MCF-7 (Breast) | See note | - |
Note: For compounds 4m, 4n, and 4r, the original study reported percentage cell survival at 10 µM rather than IC50 values. These compounds showed significant cytotoxicity, reducing cell survival to 23.85–26.45% for BxPC-3, 30.08–33.30% for MOLT-4, and 44.40–47.63% for MCF-7.[1]
Table 2: MAGL Inhibitory Activity of Thiazole-5-carboxylate Derivatives
| Compound ID | IC50 (µM) |
| 3c-g, 4c, 4e, 4f, 6b-f | 0.037 - 9.60 |
| 3g | 0.037 |
| 4c | 0.063 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of thiazole-based compounds derived from Thiazole-5-carboxaldehyde.
General Synthetic Protocol for Thiazole-5-carboxamide Derivatives
This protocol outlines the synthesis of N-substituted-thiazole-5-carboxamides, a common class of derivatives with demonstrated anticancer activity.[2][3]
Step 1: Synthesis of 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
To a solution of the appropriate starting materials for the thiazole ring formation (e.g., a thioamide and an ethyl bromopyruvate derivative), add a suitable solvent such as ethanol.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Hydrolyze the resulting ester with a base such as sodium hydroxide (B78521) in a mixture of water and ethanol.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield the 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Step 2: Amide Coupling to form Thiazole-5-carboxamide Derivatives
-
To a solution of the synthesized thiazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aniline (B41778) derivative (1.0 eq) to the reaction mixture.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-substituted-thiazole-5-carboxamide derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized thiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by Thiazole-5-carboxaldehyde derivatives and a general workflow for their discovery and evaluation.
Signaling Pathway Diagrams
References
Synthesis of Novel Anticancer Agents from Thiazole-5-carboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from Thiazole-5-carboxaldehyde. The thiazole (B1198619) scaffold is a key pharmacophore in a variety of clinically approved anticancer drugs, and derivatives of Thiazole-5-carboxaldehyde have shown significant potential in preclinical studies.[1] These compounds often exert their anticancer effects by targeting critical cellular pathways involved in cell proliferation, survival, and angiogenesis.[2][3]
I. Anticancer Activity of Thiazole-5-carboxaldehyde Derivatives
Several novel series of compounds synthesized from Thiazole-5-carboxaldehyde and its derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for some of the most promising candidates involves the inhibition of key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[2][3] Other thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest.[4][5]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives from recent studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest | [2][3] |
| HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest | [2][3] | |
| 8c | HCT-116 (Colon) | 3.16 ± 0.90 | Induces apoptosis via Bcl-2 family proteins | [6][7] |
| 4d | HCT-116 (Colon) | 3.65 ± 0.90 | Induces apoptosis via Bcl-2 family proteins | [6][7] |
| 8j | HepG2 (Liver) | 7.90 | hLDHA inhibitor | [8] |
| 8m | HepG2 (Liver) | 5.15 | hLDHA inhibitor | [8] |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Induces apoptosis, G1 and S phase cell cycle arrest | [5] |
II. Experimental Protocols
Detailed methodologies for the synthesis of Thiazole-5-carboxamide (B1230067) derivatives and key biological assays are provided below.
A. Synthesis of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives[10][11]
This protocol describes a general method for the synthesis of novel thiazole-5-carboxamide derivatives.
Materials:
-
Substituted 2-phenyl-4-trifluoromethylthiazole-5-carboxylic acid
-
Appropriate aniline (B41778) derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Dissolve the substituted 2-phenyl-4-trifluoromethylthiazole-5-carboxylic acid (1.0 eq) in dry DCM or DMF.
-
Add EDCI (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the appropriate aniline derivative (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
B. In Vitro Cytotoxicity Assessment: MTT Assay[12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Test compounds (thiazole derivatives)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
C. Apoptosis Analysis: Annexin V-FITC/PI Staining[1][2][15][16]
This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
D. Cell Cycle Analysis by Flow Cytometry[17][18][19][20]
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
III. Visualizations
The following diagrams illustrate key signaling pathways targeted by thiazole-based anticancer agents and a general experimental workflow.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiazole-5-carboxyaldehyde as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Thiazole-5-carboxyaldehyde as a pivotal intermediate in the development of modern agrochemicals. The unique chemical properties of the thiazole (B1198619) ring system, combined with the reactivity of the aldehyde functional group, make this compound a valuable building block for a new generation of fungicides, herbicides, and insecticides.[1] This document outlines synthetic protocols, quantitative efficacy data, and the mode of action of key agrochemicals derived from this versatile molecule.
Introduction to Thiazole-based Agrochemicals
The thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which imparts a range of desirable properties to agrochemical compounds.[1] These include enhanced biological activity, metabolic stability, and systemic properties within plants. Several commercially successful agrochemicals feature a thiazole core, highlighting its importance in crop protection.[2][3] this compound serves as a readily available starting material for the synthesis of a diverse array of substituted thiazole derivatives with potent fungicidal, herbicidal, and insecticidal activities.
Fungicide Synthesis: The Case of Thifluzamide (B1681302)
A prominent example of an agrochemical derived from a thiazole-5-carboxylic acid scaffold is the fungicide thifluzamide .[4][5][6] Thifluzamide is a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) effective against a broad spectrum of fungal pathogens.[7] The synthesis of thifluzamide and its analogs can be achieved through a pathway commencing with the oxidation of this compound to its corresponding carboxylic acid.
Synthetic Pathway Overview
The general synthetic route involves two key steps: the oxidation of the aldehyde to a carboxylic acid and the subsequent amide coupling with a substituted aniline (B41778).
Caption: Synthetic pathway from this compound to Thiazole-5-carboxamide fungicides.
Experimental Protocols
Protocol 1: Oxidation of this compound to Thiazole-5-carboxylic Acid
This protocol describes a general method for the oxidation of an aromatic aldehyde to a carboxylic acid using an oxidizing agent.
-
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent (e.g., selenium dioxide)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate to the stirred solution of the aldehyde. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid.
-
To remove any remaining manganese dioxide, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield Thiazole-5-carboxylic acid.
-
Protocol 2: Synthesis of a Thiazole-5-carboxamide Fungicide (Thifluzamide Analog)
This protocol outlines the synthesis of a thifluzamide analog from 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
-
Materials:
-
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Triethylamine or pyridine (B92270) (base)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in anhydrous toluene.
-
Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear. This forms the acid chloride intermediate.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous toluene.
-
In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline and a base (e.g., triethylamine) in anhydrous toluene.
-
Slowly add the solution of the acid chloride to the aniline solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired Thiazole-5-carboxamide fungicide.
-
Quantitative Efficacy Data of Thiazole-based Fungicides
The following table summarizes the fungicidal activity of thifluzamide and other novel thiazole-based fungicides against various plant pathogens.
| Compound/Active Ingredient | Target Pathogen | Efficacy Data | Reference |
| Thifluzamide | Rhizoctonia solani (Rice Sheath Blight) | 95.69-96.50% reduction in disease incidence | [3] |
| Thifluzamide | Rhizoctonia solani (Potato Black Scurf) | 97.39-97.43% reduction in disease severity | [3] |
| Thifluzamide | Rice Sheath Blight | 24.56-27.13% yield increase over control | [6][8] |
| Thiazole carboxamide derivative (6d) | Rhizoctonia cerealis | EC₅₀ = 5.11 µg/mL | [9] |
| Thiazole carboxamide derivative (6j) | Rhizoctonia cerealis | EC₅₀ = 8.14 µg/mL | [9] |
| Isothiazole–thiazole derivative (6u) | Pseudoperonospora cubensis | EC₅₀ = 0.046 mg L⁻¹ | [2][10] |
| Isothiazole–thiazole derivative (6u) | Phytophthora infestans | EC₅₀ = 0.20 mg L⁻¹ | [2][10] |
| Thiazolyl hydrazine (B178648) derivative (3l) | Botryosphaeria dothidea | EC₅₀ = 0.59 µg/mL | [11] |
| Thiazolyl hydrazine derivative (3l) | Gibberella sanbinetti | EC₅₀ = 0.69 µg/mL | [11] |
Mode of Action: Succinate Dehydrogenase Inhibition
Thifluzamide and many other carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[7] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Caption: Mode of action of Thifluzamide as a succinate dehydrogenase inhibitor.
Herbicidal and Insecticidal Applications
While the fungicidal applications of this compound derivatives are well-documented, research has also explored their potential as herbicides and insecticides. The thiazole ring can be found in some commercial insecticides.[12]
Herbicidal Activity
Novel thiazole carboxamide and thiocarboxamide derivatives have been synthesized and shown to possess moderate to good herbicidal activities.[8][13] These compounds have been designed as potential inhibitors of D1 protease in plants. Further research is ongoing to optimize their efficacy and determine their mode of action.
Insecticidal Activity
The thiazole scaffold is present in neonicotinoid insecticides, which act on the insect's nicotinic acetylcholine (B1216132) receptors. While direct synthesis from this compound is less common for this class, the versatility of the intermediate allows for the potential development of novel insecticidal compounds with different modes of action.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. Its utility in the preparation of potent fungicides, such as thifluzamide, is well-established. The synthetic pathways and protocols provided herein offer a foundation for researchers to explore the development of new and improved crop protection agents. The promising, albeit less explored, herbicidal and insecticidal activities of thiazole derivatives warrant further investigation, positioning this compound as a key building block for future innovations in the agrochemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 6. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with Thiazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in generating diverse molecular scaffolds. Thiazole-5-carboxaldehyde is a valuable building block, as the resulting thiazole-containing Knoevenagel adducts are known to exhibit a range of biological activities, including potential as kinase inhibitors in anticancer therapy.[1][2] This document provides detailed protocols for the Knoevenagel condensation of Thiazole-5-carboxaldehyde with common active methylene compounds, a summary of reaction conditions, and an overview of a relevant signaling pathway.
Data Presentation
The following table summarizes various conditions and reported yields for the Knoevenagel condensation of aldehydes with active methylene compounds, providing a comparative overview for reaction optimization.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Ethyl Cyanoacetate (B8463686) | DIPEAc | Acetonitrile | Reflux | 10-30 min | 91-98 | BenchChem |
| Aromatic Aldehydes | Malononitrile (B47326) | Ammonium Acetate | Solvent-free (Ultrasonic) | Room Temp | 5-7 min | >90 | BenchChem |
| 5-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2-6 h | Not specified | BenchChem |
| 5-Methyl-2-thiophenecarboxaldehyde | Malononitrile | DBU | Solvent-free | Room Temp | 5-15 min | Not specified | BenchChem |
| Aromatic Aldehydes | Malononitrile or Ethyl Cyanoacetate | Gallium Chloride | Solvent-free (Grindstone) | Room Temp | Few minutes | High | ResearchGate |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/Water | Room Temp | Not specified | Excellent | [3] | |
| Heteroaromatic Aldehydes | Malononitrile or Ethyl Cyanoacetate | DBU/Water | Room Temp | Not specified | Excellent | [3] |
Experimental Protocols
Herein are detailed methodologies for the Knoevenagel condensation of Thiazole-5-carboxaldehyde with ethyl cyanoacetate and malononitrile.
Protocol 1: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol describes a classic and effective method for the synthesis of ethyl 2-cyano-3-(thiazol-5-yl)acrylate.
Materials:
-
Thiazole-5-carboxaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Thiazole-5-carboxaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Protocol 2: DBU-Catalyzed Solvent-Free Condensation with Malononitrile
This protocol offers a rapid and environmentally friendly approach for the synthesis of 2-(thiazol-5-ylmethylene)malononitrile.
Materials:
-
Thiazole-5-carboxaldehyde
-
Malononitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Mortar and pestle or a small reaction vial
-
Magnetic stirrer (optional)
Procedure:
-
In a mortar or a small vial, combine Thiazole-5-carboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent).
-
Add a catalytic amount (e.g., 1-2 drops) of DBU.
-
Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.
-
Add a small amount of cold water or ethanol to the solidified mixture and break up the solid.
-
Filter the product, wash with a small amount of cold water or ethanol, and dry under vacuum.
-
The product is often of high purity, but can be further purified by recrystallization if necessary.
Visualizations
Reaction Mechanism
The following diagram illustrates the general base-catalyzed mechanism of the Knoevenagel condensation.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow
The diagram below outlines the general workflow for performing a Knoevenagel condensation reaction.
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Signaling Pathway
Thiazole-containing compounds, including those synthesized via Knoevenagel condensation, have been identified as potent inhibitors of various protein kinases involved in cancer progression.[1][2][4][5] One such critical pathway is the c-Met signaling pathway, which plays a key role in cell proliferation, survival, and metastasis. The diagram below depicts a simplified representation of the c-Met signaling pathway, a potential target for the synthesized thiazole (B1198619) derivatives.
Caption: Simplified c-Met signaling pathway, a target for thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Vilsmeier-Haack Reaction for the Formylation of Thiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1][3] For drug development and medicinal chemistry, the thiazole (B1198619) nucleus is a significant scaffold due to its presence in a wide array of biologically active compounds. The formylation of thiazoles via the Vilsmeier-Haack reaction provides a key synthetic handle—the aldehyde group—that allows for a diverse range of subsequent chemical modifications, making it an invaluable tool in the synthesis of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of thiazole derivatives. It includes tabulated quantitative data for various substrates, step-by-step experimental procedures, and visualizations of the reaction mechanism and workflow to aid researchers in the successful application of this important transformation.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution of the thiazole ring, followed by hydrolysis to yield the aldehyde.[2][4]
The regioselectivity of the formylation on the thiazole ring is dictated by the electronic properties of the substituents. For many thiazole derivatives, particularly those with electron-donating groups, the reaction occurs preferentially at the C5 position, which is the most electron-rich site. For instance, the formylation of 2-aminothiazole (B372263) reliably yields 2-amino-5-formylthiazole.[5][6] However, the substitution pattern on the thiazole ring can influence the site of formylation.[7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Vilsmeier-Haack formylation of various thiazole substrates, providing a comparative overview of reaction conditions and reported yields.
Table 1: Formylation of 2-Aminothiazole Derivatives
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiazole | POCl₃ (1.6), DMF | DCM | 0 to RT | 2-4 | Not specified | [6] |
| 2-Aminothiazole | POCl₃ (1.5-2.0), DMF | DMF/DCM | 0-5 to 50-60 | 2-6 | Not specified | [5] |
| 4-Phenyl-2-aminothiazole Derivatives | POCl₃, DMF | Not specified | Not specified | Not specified | Varies | [7] |
Table 2: Formylation of Other Thiazole Derivatives
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Aryliminothiazolid-4-ones | POCl₃, DMF | Not specified | Not specified | Not specified | 4-Chloro-2-arylamino-thiazole-5-carboxaldehydes | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-formylthiazole
This protocol details the formylation of commercially available 2-aminothiazole.[6]
Materials and Reagents:
-
2-Aminothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked flask under an inert atmosphere, add anhydrous DMF (used as both solvent and reagent).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Reaction with 2-Aminothiazole:
-
Dissolve 2-aminothiazole (1.0 equivalent) in anhydrous DCM in a separate beaker.
-
Cool the Vilsmeier reagent mixture back to 0 °C in an ice bath.
-
Slowly add the 2-aminothiazole solution to the Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 300 g).
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be performed in a fume hood due to gas evolution (CO₂).
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Note: Purification of Crude Thiazole-5-carboxaldehyde by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole-5-carboxaldehyde (CAS No. 1003-32-3) is a pivotal heterocyclic aldehyde used as a versatile building block in organic synthesis.[1] Its applications are prominent in the pharmaceutical and agrochemical industries for creating complex molecules and active pharmaceutical ingredients (APIs).[1][2] Given its role as a key intermediate, obtaining high-purity Thiazole-5-carboxaldehyde is critical for the success of subsequent synthetic steps and the quality of the final product. Crude samples of this compound often contain residual solvents, unreacted starting materials, and side-products from its synthesis. Vacuum distillation is the preferred method for its purification due to its relatively high boiling point at atmospheric pressure, which can lead to decomposition if heated excessively. This protocol details a standard procedure for purifying crude Thiazole-5-carboxaldehyde using vacuum distillation.
Physicochemical Properties and Distillation Parameters
A summary of the key physical properties of Thiazole-5-carboxaldehyde is essential for planning the purification process. The boiling point is significantly reduced under vacuum, allowing for distillation at a lower, non-destructive temperature.
| Property | Value | Reference |
| Molecular Formula | C₄H₃NOS | [1] |
| Molecular Weight | 113.14 g/mol | [1] |
| Appearance | White to brown liquid or solid; typically a yellow liquid. | [1][3] |
| Boiling Point (Atmospheric) | ~222.4 °C | [1] |
| Boiling Point (Vacuum) | 92-94 °C @ 16 mmHg | [3][4][5] |
| Density | 1.304 g/mL at 25 °C | [3][5] |
| Flash Point | 88.3 °C - 98 °C | [1][3] |
Experimental Protocol
This protocol outlines the necessary steps for the purification of crude Thiazole-5-carboxaldehyde, from pre-treatment of the crude material to the final collection of the purified product.
1. Materials and Equipment
-
Chemicals:
-
Crude Thiazole-5-carboxaldehyde
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dry ice and acetone (B3395972) (for cold trap)
-
-
Apparatus:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser
-
Receiving flasks (e.g., pear-shaped or round-bottom)
-
Thermometer and adapter
-
Heating mantle or oil bath with magnetic stirrer
-
Vacuum pump capable of reaching <16 mmHg
-
Manometer or vacuum gauge
-
Cold trap
-
Glass funnels and filter paper
-
Standard laboratory glassware and clamps
-
2. Pre-Distillation Treatment (Drying)
Crude reaction mixtures may contain water, which can interfere with the distillation. A drying step is recommended.
-
If the crude product is in an organic solvent, wash it with brine (saturated NaCl solution) to remove the bulk of the water.
-
Separate the organic layer and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄).[3][6]
-
Allow the mixture to stand for at least 30 minutes with occasional swirling. The drying agent should move freely, indicating sufficient drying.
-
Filter the mixture to remove the drying agent. The resulting filtrate is the crude, dry Thiazole-5-carboxaldehyde ready for distillation.
3. Vacuum Distillation Procedure
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram logic. Ensure all glass joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distilling flask.
-
Charging the Flask: Transfer the dry, crude Thiazole-5-carboxaldehyde into the distilling flask. Do not fill the flask more than two-thirds full.
-
System Evacuation: Turn on the condenser cooling water. Engage the vacuum pump to slowly evacuate the system. A cold trap (using dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from volatile vapors.
-
Heating: Once the target pressure (e.g., 16 mmHg) is stable, begin heating the distilling flask using an oil bath or heating mantle.[3] Start the magnetic stirrer to ensure smooth boiling.
-
Fraction Collection:
-
Increase the temperature gradually. Observe for the initial collection of low-boiling impurities.
-
As the temperature approaches the expected boiling point (92-94 °C at 16 mmHg), change to a clean receiving flask to collect the main product fraction.[3][5]
-
Maintain a steady distillation rate by carefully controlling the heat input. The temperature at the distillation head should remain constant during the collection of the pure fraction.
-
-
Shutdown:
-
Once the main fraction has been collected and the distillation rate drops, stop heating and allow the system to cool to room temperature.
-
Carefully and slowly vent the system to return it to atmospheric pressure before turning off the vacuum pump.
-
Weigh the collected pure product and calculate the yield.
-
4. Post-Purification Analysis
Confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow and Visualization
The following diagram illustrates the logical flow of the purification process.
Caption: Experimental workflow for the purification of Thiazole-5-carboxaldehyde.
Safety and Troubleshooting
-
Safety: Thiazole-5-carboxaldehyde is classified as an irritant and may cause skin sensitization.[3] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bumping: To prevent bumping (sudden, violent boiling) during distillation, ensure smooth and continuous stirring using a magnetic stir bar.
-
Pressure Fluctuation: Ensure all joints are well-sealed to maintain a stable vacuum. Fluctuations in pressure will cause the boiling point to change, leading to inefficient separation.
-
Thermal Decomposition: Do not overheat the distillation pot. If the temperature required for distillation is excessively high, it may indicate the vacuum is not low enough. Overheating can lead to product decomposition, visible as darkening of the material in the flask.
References
Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to Microwave-Assisted Thiazole (B1198619) Synthesis
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthesis of these vital heterocyclic compounds has been significantly advanced by the application of microwave-assisted organic synthesis (MAOS). This technology offers a rapid, efficient, and more environmentally friendly alternative to traditional heating methods.[1][3]
Conventional methods for thiazole synthesis, such as the classic Hantzsch reaction, often necessitate long reaction times and harsh conditions.[1] Microwave irradiation overcomes these limitations by utilizing the ability of polar molecules to convert electromagnetic energy into heat, which results in rapid and uniform heating of the reaction mixture.[1][4] The primary advantages of MAOS include dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1]
These application notes provide detailed protocols for the microwave-assisted synthesis of various thiazole derivatives, including quantitative data comparisons with conventional methods and visualizations of the experimental workflows.
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The efficiency of microwave-assisted synthesis is clearly demonstrated by the significant reduction in reaction times and improvement in product yields compared to conventional heating methods.
| Product | Starting Materials | Method | Solvent | Time | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Acetophenone, Thiourea (B124793), Iodine | Conventional (Reflux) | Ethanol (B145695) | 8 h | 45-65% | [5][6] |
| 2-Amino-4-phenylthiazole | Acetophenone, Thiourea, Iodine | Microwave | DMF | 5-6 min | 70-92% | [6] |
| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | Thiosemicarbazone, 2-chloro-N-phenethylacetamide | Conventional (Heating) | Ethanol | 1.5 h | 79-90% | [4] |
| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | Thiosemicarbazone, 2-chloro-N-phenethylacetamide | Microwave | Ethanol | 10-15 min | 82-92% | [4] |
| bis(N-substituted thiazol-2-amine) | 1,1'-(4,6-dimethoxy-1,3-phenylene)-bis(2-bromoethanone), Substituted thioureas | Conventional | - | 16 h | 74% | [2] |
| bis(N-substituted thiazol-2-amine) | 1,1'-(4,6-dimethoxy-1,3-phenylene)-bis(2-bromoethanone), Substituted thioureas | Microwave | - | 20 min | 90% | [2] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Conventional (Reflux) | Methanol | 8 h | Lower | [7] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave | Methanol | 30 min | 95% | [7][8] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Aminothiazole (B372263) Derivatives
This protocol describes the synthesis of 2-aminothiazole derivatives from α-haloketones and thioureas.[1]
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[1]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[1] The temperature should be monitored and maintained at approximately 70°C.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the resulting precipitate by filtration.[1]
-
Wash the solid product with cold ethanol.[1]
-
Dry the purified product under vacuum.[1]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[1]
Protocol 2: Multicomponent Synthesis of Thiazole Analogues
This protocol details a one-pot, three-component synthesis of thiazole derivatives.[3]
Materials:
-
Thiocarbohydrazide (B147625) (1 mmol)
-
Substituted aldehyde (2 mmol)
-
Substituted phenacyl bromide (1 mmol)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Pressurized microwave reaction vial (10 mL)
-
Microwave synthesizer (mono-mode)
Procedure:
-
Place a mixture of thiocarbohydrazide (1 mmol), aldehyde (2 mmol), phenacyl bromide (1 mmol), a catalytic amount of acetic acid (20 mol%), and ethanol as a solvent in a 10 mL pressurized vial.[3]
-
Subject the reaction mixture to microwave irradiation in a mono-mode system at 210 W.[3]
-
Maintain the reaction temperature at 70°C for approximately 4-6 minutes.[3]
-
Monitor the progress of the reaction by thin-layer chromatography.[3]
-
Upon completion, cool the reaction mixture.
-
Isolate the product through filtration and wash with ethanol.[1]
-
Purify the product by recrystallization.[1]
-
Confirm the structure of the synthesized compound using spectroscopic methods.[1]
Protocol 3: Synthesis of bis-Thiazole Derivatives
This protocol describes a multicomponent synthesis of novel bis-thiazole derivatives under microwave irradiation.[9]
Materials:
-
bis-Hydrazonoyl chlorides (1 mmol)
-
Maleimide (2 mmol)
-
Thiosemicarbazide (B42300) (2 mmol)
-
Chitosan (B1678972) (as catalyst)
-
Solvent (e.g., Ethanol)
-
Microwave synthesizer
Procedure:
-
Combine bis-hydrazonoyl chlorides, two moles of maleimide, and two moles of thiosemicarbazide in a reaction vessel.[9]
-
Add chitosan as a heterogeneous phase transfer basic biocatalyst.[9]
-
Subject the reaction mixture to microwave irradiation.[9]
-
Monitor the reaction until completion.
-
Isolate and purify the resulting bis-thiazole product.[9]
Visualizations
General Hantzsch Thiazole Synthesis
The following diagram illustrates the general reaction pathway for the Hantzsch synthesis of thiazoles, a common method adapted for microwave-assisted synthesis.
Caption: General scheme of the Hantzsch thiazole synthesis.
Workflow for Microwave-Assisted Synthesis
This diagram outlines the typical workflow for performing a microwave-assisted organic synthesis of thiazole derivatives.[1]
Caption: Workflow for microwave-assisted thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of bis(N-substituted thiazol... [degruyterbrill.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Environmentally Friendly Synthesis of Thiazole Compounds
Introduction
Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Traditional synthetic routes to thiazoles, such as the classic Hantzsch synthesis, often rely on harsh reaction conditions, hazardous solvents, and long reaction times, posing significant environmental concerns.[2] This document outlines several environmentally benign, or "green," synthesis methodologies that offer significant advantages over conventional techniques, including reduced reaction times, higher yields, and the use of non-toxic solvents and energy sources.[3][4] These methods, including microwave-assisted synthesis, ultrasound irradiation, and catalyst-free reactions in aqueous media, align with the principles of green chemistry by minimizing waste and environmental impact.[2]
I. Microwave-Assisted Organic Synthesis (MAOS) of Thiazoles
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures.[1] This technique dramatically reduces reaction times, often from hours to minutes, while simultaneously increasing product yields and selectivity.[1][5]
Application Note: One-Pot, Three-Component Synthesis of Hydrazinyl Thiazoles
This method provides a rapid and efficient solvent-free and catalyst-free approach for the synthesis of hydrazinyl thiazoles. The reaction proceeds by the condensation of aryl ketones, thiosemicarbazide (B42300), and substituted phenacyl bromides under microwave irradiation.[6][7] This one-pot synthesis is highly atom-economical and avoids the use of volatile organic solvents.[6]
Experimental Protocol: Microwave-Assisted Synthesis of Hydrazinyl Thiazoles[6]
-
Reactant Preparation: In a microwave-safe vessel, combine an aryl ketone (1 mmol), thiosemicarbazide (1 mmol), and a substituted phenacyl bromide (1 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 300 W for a period of 30 to 175 seconds.
-
Work-up and Purification: After irradiation, allow the reaction mixture to cool to room temperature. The solid product is then washed with cold ethanol (B145695) to remove any unreacted starting materials.
-
Drying: The purified product is dried under vacuum.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Workflow for Microwave-Assisted Thiazole Synthesis
Caption: Workflow for microwave-assisted synthesis of thiazoles.
II. Ultrasound-Assisted Synthesis of Thiazoles
Ultrasonic irradiation provides an alternative energy source for chemical reactions, promoting faster reaction rates and higher yields through acoustic cavitation.[8][9] This method is energy-efficient and can often be performed at room temperature, reducing the need for heating.[10]
Application Note: Ultrasound-Assisted, One-Pot, Multi-Component Synthesis of Hantzsch Thiazole Derivatives
This protocol describes a green and efficient method for the synthesis of substituted Hantzsch thiazole derivatives using ultrasonic irradiation.[10] The reaction involves a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes in the presence of a reusable silica-supported tungstosilisic acid catalyst.[10] The use of ultrasound significantly shortens the reaction time compared to conventional heating.[10]
Experimental Protocol: Ultrasound-Assisted Synthesis of Hantzsch Thiazole Derivatives[10]
-
Reactant Mixture: In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (15% by weight) in a 1:1 mixture of ethanol and water (5 mL).
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic water bath and irradiate at room temperature for 1.5 to 2 hours.
-
Product Isolation: Upon completion of the reaction, the solid product is isolated by filtration.
-
Catalyst Recovery and Product Purification: The filtered solid is dissolved in acetone, and the silica-supported catalyst is removed by a second filtration. The filtrate is then evaporated under vacuum.
-
Drying: The resulting product is dried in an oven at 60 °C.
Workflow for Ultrasound-Assisted Thiazole Synthesis
Caption: Workflow for ultrasound-assisted thiazole synthesis.
III. Catalyst-Free Synthesis of Thiazoles in Aqueous Media
The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic, inexpensive, and readily available.[2] Catalyst-free reactions further enhance the environmental friendliness of a synthetic protocol by avoiding the use of potentially toxic and expensive catalysts.[2]
Application Note: Catalyst-Free Synthesis of 2-Aminothiazoles in Water
This method describes a simple and efficient catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea using PEG-400 as a green solvent.[2] While this specific example uses PEG-400, similar catalyst-free approaches have been developed in water.[2] The protocol offers high yields and avoids the use of hazardous catalysts.[2]
Experimental Protocol: Catalyst-Free Synthesis of 2-Aminothiazoles[2]
-
Reactant Mixture: In a round-bottom flask, dissolve the α-diazoketone (1 mmol) and thiourea (1.1 mmol) in PEG-400 (3 mL).
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 2 to 3.5 hours.
-
Product Isolation: After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration and wash with water. The crude product can be further purified by recrystallization from ethanol.
-
Drying: Dry the purified product under vacuum.
Logical Relationship for Catalyst-Free Thiazole Synthesis
Caption: Logical relationship for catalyst-free thiazole synthesis.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for the described environmentally friendly synthesis methods for thiazole compounds, comparing them to conventional heating methods where applicable.
| Synthesis Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Microwave-Assisted | None | Solvent-free | - | 30-175 s | Good to Excellent | [6][7] |
| Ultrasound-Assisted | Silica Supported Tungstosilisic Acid | Ethanol/Water | Room Temp. | 1.5-2 h | 79-90% | [10] |
| Conventional Heating (for comparison) | Silica Supported Tungstosilisic Acid | Ethanol/Water | 65 °C | 2-3.5 h | 79-90% | [10] |
| Catalyst-Free | None | PEG-400 | 100 °C | 2-3.5 h | 87-96% | [2] |
| Conventional Hantzsch Synthesis | Various | Organic Solvents | Varies | Hours to Days | Moderate to Good | [2][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
Application of Thiazole-5-carboxaldehyde in the Synthesis of Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of dyes and pigments derived from thiazole-5-carboxaldehyde and its derivatives. The unique electronic properties of the thiazole (B1198619) ring system make it a valuable scaffold in the design of chromophores with tailored absorption and emission characteristics. The applications highlighted herein focus on the synthesis of delocalized cationic azo dyes for near-infrared (NIR) applications and disperse dyes suitable for synthetic fibers.
Application Notes
Thiazole-5-carboxaldehyde serves as a versatile building block for the synthesis of a variety of dyes and pigments. Its aldehyde functionality allows for facile introduction into larger conjugated systems through condensation reactions. Two primary classes of dyes synthesized from this precursor are:
-
Delocalized Cationic Azo Dyes: These dyes are characterized by their strong absorption in the near-infrared (NIR) region, typically around 700 nm. The synthesis involves a Knoevenagel condensation of a 2-(arylazo)thiazole-5-carbaldehyde intermediate with active methylene (B1212753) compounds, often generated in situ from benzoazolium or quinolinium salts. The resulting delocalized cationic structure leads to a significant bathochromic shift in the absorption spectrum. These dyes have potential applications in fields requiring NIR absorption, such as thermal transfer printing and optical data storage.
-
Disperse Dyes: 5-Arylazothiazole derivatives, which can be synthesized from precursors related to thiazole-5-carboxaldehyde, are effective disperse dyes for hydrophobic fibers like polyester. These dyes typically exhibit good fastness properties, including light, washing, and sublimation fastness, making them suitable for textile applications. The color of these dyes can be tuned by modifying the substituents on the arylazo group.
The general synthetic strategies involve well-established organic reactions, primarily diazotization, azo coupling, and Knoevenagel condensation. The specific reaction conditions can be optimized to achieve desired yields and purity.
Experimental Protocols
Protocol 1: Synthesis of Delocalized Cationic Azo Dyes via Knoevenagel Condensation
This protocol describes a general two-step procedure for the synthesis of a delocalized cationic azo dye. The first step is the synthesis of the intermediate 2-(4-diethylaminophenylazo)thiazole-5-carbaldehyde, followed by the Knoevenagel condensation with a methylenic base.
Step 1: Synthesis of 2-(4-diethylaminophenylazo)thiazole-5-carbaldehyde (Intermediate)
-
Diazotization of 2-aminothiazole: 2-Aminothiazole is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).
-
Azo coupling: The resulting diazonium salt is then coupled with an electron-rich aromatic compound, such as N,N-diethylaniline, to form the azo linkage at the 5-position of the thiazole ring.
-
Formylation: The formyl group can be introduced at the 5-position of the thiazole ring through a Vilsmeier-Haack reaction on a suitable precursor.
Step 2: Knoevenagel Condensation with a Methylene Base
This procedure is based on the condensation of an azo compound bearing a terminal formyl group with a methylene base generated in situ from a benzoazolium salt.[1]
Materials:
-
2-(4-diethylaminophenylazo)thiazole-5-carbaldehyde
-
Benzoazolium or quinolinium quaternary salt (e.g., 2-methylbenzothiazolium iodide)
-
Anhydrous ethanol (B145695) or pyridine (B92270) as solvent
-
Piperidine (B6355638) or triethylamine (B128534) as a basic catalyst
Procedure:
-
Dissolve the 2-(4-diethylaminophenylazo)thiazole-5-carbaldehyde (1 equivalent) and the benzoazolium quaternary salt (1.1 equivalents) in anhydrous ethanol or pyridine in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine or triethylamine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure delocalized cationic azo dye.
Protocol 2: Synthesis of 5-Arylazothiazole Disperse Dyes
This protocol outlines the synthesis of 5-arylazothiazole disperse dyes, which involves the diazotization of an aromatic amine and coupling with a thiazole derivative.[2]
Materials:
-
Substituted aniline (B41778) (e.g., p-nitroaniline)
-
Sodium nitrite
-
Hydrochloric acid
-
2-Amino-4-methylthiazole (B167648) (or other suitable thiazole coupling component)
-
Sodium acetate
-
Ethanol
Procedure:
-
Diazotization: Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
Coupling Reaction: In a separate beaker, dissolve the 2-amino-4-methylthiazole (1 equivalent) in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the thiazole solution with constant stirring.
-
Maintain the pH of the reaction mixture between 4-5 by adding a solution of sodium acetate.
-
Continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
The precipitated dye is then collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation
Table 1: Spectroscopic Properties of Delocalized Cationic Azo Dyes from Thiazole-5-carbaldehyde Derivatives
| Dye Structure (General) | Active Methylene Precursor | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| 2-(Arylazo)-5-(condensed methylene)thiazole | Benzoazolium salt | Dichloromethane | ~700 | Not Reported | [1] |
| 2-(Arylazo)-5-(condensed methylene)thiazole | Quinolinium salt | Dichloromethane | ~700 | Not Reported | [1] |
| 2-(Arylazo)-5-(condensed methylene)selenazole | Indolenine | Dichloromethane | 744 | Not Reported | [1] |
| 2-(Arylazo)-5-(condensed methylene)selenazole | Benzothiazole | Dichloromethane | 684 | Not Reported | [1] |
| 2-(Arylazo)-5-(condensed methylene)selenazole | Benzoselenazole | Dichloromethane | 702 | Not Reported | [1] |
| 2-(Arylazo)-5-(condensed methylene)selenazole | Quinoline | Dichloromethane | 687 | Not Reported | [1] |
Table 2: Fastness Properties of 5-Arylazothiazole Disperse Dyes on Polyester Fabric
| Dye Substituent | Light Fastness (1-8 Scale) | Washing Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) | Sublimation Fastness (1-5 Scale) | Reference |
| Varied Aryl Groups | Good to Excellent | Very Good to Excellent | Good to Excellent | Very Good to Excellent | [2] |
Note: The specific numerical ratings for fastness properties can vary depending on the exact dye structure and the standard test methods used.
Mandatory Visualization
Caption: Synthetic pathway for delocalized cationic azo dyes.
Caption: Experimental workflow for disperse dye synthesis.
References
Troubleshooting & Optimization
How to improve the yield of Hantzsch thiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of the Hantzsch thiazole (B1198619) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in Hantzsch thiazole synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of reagents.[1][2]
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The Hantzsch synthesis often requires heating to proceed efficiently.[1] Ensure that the reaction mixture is heated to the appropriate temperature for your specific substrates. For instance, some protocols specify heating at 65°C or 100°C.[1][3] Modern variations may utilize microwave irradiation to significantly reduce reaction times and potentially increase yields.[1]
-
Improper Solvent Selection: The choice of solvent is critical for reaction success.[1] While ethanol (B145695) and methanol (B129727) are commonly used, other solvents like water, 1-butanol, and 2-propanol have been employed successfully, sometimes in mixtures.[1][4] Solvent-free conditions have also been reported to improve reaction rates and yields.[1][5]
-
Reagent Purity: Impurities present in the α-haloketone or thioamide can lead to undesirable side reactions, consequently lowering the yield of the desired thiazole product.[1] It is crucial to use high-purity reagents. If the purity is questionable, consider recrystallization or distillation of the starting materials.
-
Catalyst Issues: While the classic Hantzsch synthesis does not necessarily require a catalyst, modern, more efficient variations often employ one.[1] Catalysts like silica-supported tungstosilisic acid have demonstrated the ability to produce high yields (79-90%).[1][4][6] If you are using a catalyst, verify its activity and ensure it is used in the correct stoichiometric amount.
-
Side Reaction Formation: The formation of byproducts is a common reason for low yields.[1] Careful control over reaction parameters such as temperature and reactant stoichiometry can help minimize the occurrence of side reactions.[2]
-
Incorrect Stoichiometry: The molar ratio of the reactants can influence the reaction outcome. Using a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion and minimize side reactions involving the α-haloketone.[2][3][7]
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?
The reaction of α-haloketones with N-monosubstituted thioureas can potentially yield two different regioisomers. The control of regioselectivity is highly dependent on the reaction conditions.
Solution:
-
Reaction Conditions: In neutral solvents, the Hantzsch synthesis typically yields 2-(N-substituted amino)thiazoles. However, conducting the reaction under acidic conditions, for example, in a 10M-HCl-EtOH mixture, can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[8] Therefore, careful selection of the solvent and pH is critical for controlling which isomer is formed.[8]
Q3: The purification of my thiazole product is proving difficult. What are some effective purification strategies?
Purification can be challenging due to the nature of the product and potential impurities.
Recommended Purification Workflow:
-
Precipitation and Filtration: The thiazole product is often poorly soluble in water.[3] After the reaction is complete, pouring the reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate, can neutralize the reaction and precipitate the crude product.[2][3][9] The solid can then be collected by filtration.[2][3]
-
Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the crude product. The choice of solvent will depend on the specific properties of the synthesized thiazole.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed to isolate the desired product from impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[3] The reaction begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the α-carbon of the haloketone.[3][9] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]
Q2: Are there greener or more environmentally friendly alternatives to the traditional Hantzsch synthesis?
Yes, significant efforts have been made to develop more environmentally benign methods. These include:
-
Use of Greener Solvents: Water has been successfully used as a green solvent in some protocols.[2][4]
-
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a minimal amount of a wetting agent, can lead to high yields without the need for a bulk solvent.[1][5][10]
-
Alternative Energy Sources: Microwave irradiation and ultrasonic activation are used to reduce reaction times and energy consumption compared to conventional heating.[1][4][6][11]
-
Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, facilitates easier separation and allows for the catalyst to be recovered and reused.[4][6]
-
One-Pot, Multi-Component Reactions: These approaches combine multiple synthetic steps into a single procedure, often utilizing greener catalysts and solvents, which improves the overall efficiency and reduces waste.[1][4][12]
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[7]
Data Presentation
Table 1: Optimization of Catalyst, Solvent, and Temperature
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [4] |
| 2 | None | Methanol | 100 | 0.5 | High | [1][3] |
| 3 | None | Ethanol | 90-120 (Microwave) | 0.25 | 79 | [11] |
| 4 | None | Methanol | 90 (Microwave) | 0.5 | 95 | [11] |
| 5 | None | Solvent-free (Grinding) | Room Temperature | < 5 min | 95 | [13] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Heating Method | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Reflux | Methanol | 8 h | Lower | [11] |
| 2 | Microwave Irradiation | Methanol | 30 min | 89-95 | [11] |
| 3 | Conventional Heating | Ethanol/Water (1:1) | 2-3.5 h | 79-90 | [4] |
| 4 | Ultrasonic Irradiation | Ethanol/Water (1:1) | 1.5-2 h | 79-90 | [4] |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[3]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (B124793) (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3]
-
Isolation: Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.[3]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.
Protocol 2: One-Pot, Three-Component Synthesis using a Reusable Catalyst
This protocol describes an environmentally benign synthesis of substituted thiazoles.[4]
-
Reaction Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%).
-
Solvent: Add 5 mL of an ethanol/water (1:1) mixture.
-
Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Isolation: Filter the hot solution to remove the solid product. Wash the collected solid with ethanol.
-
Purification: Dissolve the solid in acetone (B3395972). Filter the solution to remove the SiW.SiO₂ catalyst (which can be recovered and reused). Evaporate the acetone from the filtrate under reduced pressure. Dry the resulting product in an oven at 60°C.
Visualizations
Caption: A typical experimental workflow for the classical Hantzsch thiazole synthesis.
Caption: A troubleshooting guide for addressing low yields in Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting common side reactions in thiazole synthesis
Welcome to the Technical support center for thiazole (B1198619) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for thiazole synthesis and what are its limitations?
The most widely used method for thiazole synthesis is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or a similar compound containing an N-C-S fragment, such as thiourea (B124793), thiosemicarbazides, or thiosemicarbazones.[1][2] While the Hantzsch synthesis is versatile and often high-yielding, it is not without its challenges.[3] A significant limitation is the use of lachrymatory and potentially unstable α-haloketones.[1] Additionally, side reactions can occur, leading to mixtures of products and purification challenges.[4]
Q2: What are the primary side reactions to be aware of during Hantzsch thiazole synthesis?
The most common side reactions include:
-
Formation of isomeric products: When using N-monosubstituted thioureas, the reaction can yield both the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4] The formation of these isomers is highly dependent on the reaction's pH.[4]
-
Formation of oxazoles: If the thioamide starting material is contaminated with the corresponding amide, the analogous oxazole (B20620) can be formed as a byproduct.
-
Self-condensation of reactants: The α-haloketone or thioamide can undergo self-condensation, especially under harsh reaction conditions.
-
Dimerization or polymerization: Intermediates in the reaction can sometimes dimerize or polymerize, leading to higher molecular weight impurities.
Q3: How does pH affect the outcome of the Hantzsch thiazole synthesis?
The pH of the reaction medium plays a critical role in determining the regioselectivity of the cyclization when using N-monosubstituted thioureas.
-
Neutral or slightly basic conditions exclusively favor the formation of the 2-(N-substituted amino)thiazoles.[4]
-
Acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] The proportion of the 2-imino isomer generally increases with increasing acidity.[4]
Q4: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?
Yes, several other methods are used for thiazole synthesis, each with its own advantages:
-
Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds under mild conditions.[2][5]
-
Gabriel Synthesis: This method yields 2,5-disubstituted thiazoles from the reaction of an acylamino-ketone with phosphorus pentasulfide.[6]
-
"Greener" Alternatives: Modern approaches aim to reduce the environmental impact of thiazole synthesis. These include microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free reactions.[2][7]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Thiazole
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the α-haloketone is fresh and pure, as they can decompose over time. Verify the purity of the thioamide. |
| Suboptimal reaction temperature | If the reaction is sluggish at room temperature, gradually increase the heat and monitor by TLC. Conversely, excessive heat can promote side reactions. |
| Incorrect solvent | The choice of solvent can significantly impact the reaction. Polar solvents like ethanol (B145695) are commonly used for the Hantzsch synthesis.[1][8] If the yield is low, consider screening other solvents. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the time or moderately increasing the temperature. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Formation of isomeric thiazoles | As discussed in the FAQs, this is often a pH-dependent issue. For the synthesis of 2-aminothiazoles, ensure the reaction is run under neutral or slightly basic conditions.[4] For the targeted synthesis of 2-imino-2,3-dihydrothiazoles, acidic conditions are required.[4] |
| Unreacted starting materials | If the reaction has gone to completion but starting materials are still present, this may indicate an issue with stoichiometry. Ensure accurate measurement of all reactants. |
| Formation of oxazole byproduct | This is due to contamination of the thioamide with its corresponding amide. Purify the thioamide before use. |
| Dimerization or polymerization | This can be caused by overly harsh reaction conditions. Try lowering the reaction temperature or reducing the reaction time. |
Problem 3: Difficulty in Purifying the Thiazole Product
| Issue | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | This can happen if the melting point of your compound is lower than the boiling point of the recrystallization solvent.[9] Choose a solvent with a lower boiling point. Oiling out can also be caused by rapid cooling or the presence of impurities.[9] Allow the solution to cool slowly and consider an additional purification step like column chromatography to remove impurities.[10] |
| No crystals form upon cooling | The solution may not be sufficiently saturated.[9] Try evaporating some of the solvent to increase the concentration. If the solution is supersaturated, scratching the inside of the flask with a glass rod or adding a seed crystal of the product can induce crystallization.[11] |
| Product is difficult to separate from unreacted thioamide | Thioamides can have similar polarities to some thiazole products, making chromatographic separation challenging.[9] Consider using a purification-free method for the preparation of the thioamide to minimize its presence in the final reaction mixture.[9] |
| Product appears as an oil or waxy solid | This is often due to residual solvent or impurities.[10] Trituration with a non-polar solvent in which the product is insoluble (like hexanes) can help to remove these impurities and induce solidification.[10] |
Quantitative Data Summary
While precise quantitative data is highly dependent on the specific substrates used, the following table summarizes the general effects of reaction conditions on the Hantzsch synthesis of 2-aminothiazoles and their 2-imino isomers.
| Reaction Condition | Effect on Product Distribution and Yield |
| Neutral pH | Almost exclusively yields the 2-aminothiazole (B372263) product.[4] |
| Acidic pH (e.g., 10M HCl in Ethanol) | Produces a mixture of the 2-aminothiazole and the 2-imino-2,3-dihydrothiazole. The proportion of the 2-imino isomer increases with acidity, in some cases becoming the major product (up to 73% yield).[4] |
| Conventional Heating (e.g., 65°C) | Generally provides good to excellent yields (79-90%), but may require longer reaction times (2-3.5 hours).[12] |
| Ultrasonic Irradiation (Room Temperature) | Can significantly reduce reaction times (1.5-2 hours) while maintaining high yields.[12] |
| Microwave Irradiation | Can dramatically shorten reaction times to a few minutes and often improves yields compared to conventional heating.[2] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Aminothiazole[8]
This protocol describes the synthesis of the parent 2-aminothiazole.
Materials:
-
Thiourea
-
Chloroacetaldehyde (B151913) (50% aqueous solution)
-
Water
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming.
-
Once dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath. The 2-aminothiazole product will precipitate as a tan solid.
-
Collect the solid by vacuum filtration and wash it with two portions of cold water (2 x 20 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.
-
Dry the crystals in a desiccator.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole[6]
This protocol outlines a general procedure for the Cook-Heilbron synthesis.
Materials:
-
α-aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
Procedure:
-
The reaction is typically carried out under mild conditions, often at room temperature.
-
The α-aminonitrile is reacted with carbon disulfide.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the 5-amino-2-mercaptothiazole product is isolated. Purification is often achieved by recrystallization.
Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole[6]
This protocol provides a general outline for the Gabriel synthesis.
Materials:
-
Acylamino-ketone (e.g., N-(2-oxopropyl)acetamide)
-
Phosphorus pentasulfide
Procedure:
-
The acylamino-ketone is heated with phosphorus pentasulfide.
-
The reaction leads to the formation of the corresponding 2,5-disubstituted thiazole.
-
The product is then isolated and purified, typically by distillation or chromatography.
Visualizations
Caption: Overview of potential outcomes in Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Optimizing reaction conditions (solvent, temp) for thiazole formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole (B1198619) synthesis.
Troubleshooting Guide
This section addresses common issues encountered during thiazole formation, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in thiazole synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.[1][2]
Potential Causes and Solutions:
-
Suboptimal Temperature: The reaction often requires heating to proceed efficiently.[1] Ensure the reaction mixture is heated to the appropriate temperature for the specific protocol. For instance, some Hantzsch syntheses are refluxed at 65°C, while others may be heated to 100°C.[1][3] Overheating can also be detrimental, leading to side product formation.[4] A modest increase in temperature might be necessary if the reaction is not initiating.[4]
-
Improper Solvent: The choice of solvent is crucial for reaction success.[1] While alcohols like methanol (B129727) and ethanol (B145695) are common, other solvents or solvent mixtures (e.g., ethanol/water) may be more effective depending on the substrates.[1][3] In some cases, trifluoroethanol has shown superior results due to its high polarity and slightly acidic nature.[5] Solvent-free conditions have also been reported to improve yields and reaction rates.[1]
-
Reagent Purity: Impurities in starting materials, such as the α-haloketone or thioamide, can lead to unwanted side reactions and lower yields.[1][2] It is recommended to use reagents of high purity, and if necessary, purify them by recrystallization or distillation before use.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion.[2] Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] If the reaction has stalled, extending the reaction time or slightly increasing the temperature may help.[4]
-
Side Reactions: The formation of byproducts is a common reason for low yields.[1] This can be minimized by carefully controlling reaction conditions, such as temperature and the stoichiometry of reactants.[4] Using a slight excess of the thioamide can sometimes drive the reaction to completion.[4]
Q2: I am observing significant side product formation. How can I improve selectivity?
Side product formation is often related to the reactivity of the starting materials and intermediates.[4]
Strategies to Enhance Selectivity:
-
Temperature Management: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize the formation of undesired products.[4] Stepwise addition of reagents can also help control any reaction exotherms.[4]
-
Control Stoichiometry: Using a slight excess of one reagent, such as the thioamide, can help to drive the reaction towards the desired product and reduce side reactions involving the other starting materials.[4]
-
pH Control: The pH of the reaction can influence the outcome. For example, in the Hantzsch synthesis, neutralizing the reaction mixture upon completion can aid in the precipitation of the desired product.[4]
Q3: I am struggling with the purification of my thiazole product. What are the best strategies?
Purification can be challenging due to the nature of the product and the presence of impurities.
Recommended Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid products.[2] The choice of solvent is critical. Ethanol, methanol, or solvent mixtures like ethyl acetate/hexane are often used for 4-arylthiazoles.[2]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica (B1680970) gel can be used to separate the desired product from impurities.[2]
-
Work-up Procedure: A proper work-up is essential. Often, pouring the reaction mixture into a mild base solution, like aqueous sodium carbonate, can help in isolating the product by filtration.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for thiazole synthesis?
The Hantzsch synthesis is the most widely known and utilized method.[7] It involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea (B124793) or a thioamide.[7] Other notable methods include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide.[7][8]
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate and yield.[1][5] Polar solvents are generally preferred. For example, in a modified Gewald reaction for thiazole formation, trifluoroethanol was found to be the best solvent, likely due to its high polarity and ability to promote the formation of a key aldehyde monomer.[5] In some multicomponent reactions, ethanol has been identified as the optimal solvent.[9]
Q3: What is the optimal temperature range for thiazole synthesis?
The optimal temperature is highly dependent on the specific reaction. Some reactions proceed at room temperature, while others require significant heating.[10] For instance, certain Hantzsch syntheses are conducted at 100°C for 30 minutes, while others are refluxed at 65°C for a few hours.[1][3] Microwave-assisted synthesis can often reduce reaction times and may be performed at elevated temperatures (e.g., 130°C).[11] It is crucial to consult the specific protocol or perform optimization studies to determine the ideal temperature for your reaction.
Q4: Can catalysts be used to improve the reaction?
Yes, while the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to enhance efficiency.[1] Catalysts like silica-supported tungstosilisic acid have been shown to give high yields (79-90%).[1][3] Acid catalysts such as p-toluenesulfonic acid (PTSA) can also be used.[2]
Q5: How can I control the regioselectivity in Hantzsch synthesis?
The condensation of α-haloketones with N-monosubstituted thioureas can potentially yield two different regioisomers.[1] The reaction conditions are critical in controlling this. In neutral solvents, the reaction typically produces 2-(N-substituted amino)thiazoles exclusively.[1] However, carrying out the reaction under acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1][12]
Data Presentation
Table 1: Effect of Solvent on Thiazole Formation (Modified Gewald Reaction)
Reaction conditions: Ethyl phenylcyanoacetate, 1,4-dithian-2,5-diol, a base, at 80°C for 300 minutes.
| Solvent | Base | Conversion (%) |
| Trifluoroethanol | NEt₃ | 95 |
| Methanol | NEt₃ | 25 |
| Acetonitrile | NEt₃ | 15 |
| Toluene | NEt₃ | <5 |
| Dioxane | NEt₃ | <5 |
(Data adapted from a study on a modified Gewald reaction, highlighting the superior performance of trifluoroethanol as a solvent.)[5]
Table 2: Optimization of a Three-Component Hantzsch Thiazole Synthesis
Reaction: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde (B42025).
| Catalyst Amount (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 10 | Ethanol/Water (1:1) | 65 | 75 |
| 15 | Ethanol/Water (1:1) | 65 | 86 |
| 20 | Ethanol/Water (1:1) | 65 | 86 |
| 15 | Methanol | 65 | 68 |
| 15 | Acetonitrile | 65 | 55 |
| 15 | Dichloromethane | 40 | 43 |
| 15 | Ethanol/Water (1:1) | Room Temp | 40 |
| 15 | Ethanol/Water (1:1) | 80 | 82 |
(Data summarized from a study optimizing a one-pot Hantzsch synthesis using silica-supported tungstosilisic acid as a catalyst.)[3]
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline for a classic Hantzsch synthesis.
Materials:
-
Thiourea
-
Methanol
-
5% aqueous sodium carbonate solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]
-
Add methanol (5 mL) and a magnetic stir bar.[6]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][6]
-
Remove the reaction from the heat and allow it to cool to room temperature.[1][6]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1][6]
-
Isolate the resulting precipitate by filtering through a Buchner funnel.[1][6]
-
Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.[1]
Protocol 2: One-Pot Three-Component Hantzsch Synthesis
This protocol describes a catalyzed, one-pot synthesis of a substituted thiazole.
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%)
-
Ethanol/Water (1:1) mixture (5 mL)
Procedure:
-
In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilisic acid catalyst.[3]
-
Add 5 mL of the ethanol/water (1:1) mixture.[3]
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.[3]
-
Filter the hot solution to collect the solid product.[3]
-
Wash the collected solid with ethanol.[3]
-
To purify, dissolve the solid in acetone and filter the solution to remove the catalyst (which can be recovered and reused).[3]
-
Evaporate the acetone from the filtrate under reduced pressure.[3]
-
Dry the resulting product in an oven at 60°C.[3]
Visualizations
Caption: Troubleshooting workflow for addressing low yields in thiazole synthesis.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Thiazole-5-carboxyaldehyde
Welcome to the technical support center for Thiazole-5-carboxyaldehyde purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound often depend on the synthetic route employed.
-
From Vilsmeier-Haack reaction: Impurities may include unreacted starting materials, residual formylating reagents (e.g., phosphorus oxychloride and N,N-dimethylformamide), and potential side-products from incomplete or alternative formylation.[1][2]
-
From cascade annulation of enaminones: Impurities can arise from unreacted enaminones, potassium thiocyanate, and byproducts from the Dess-Martin periodinane (DMP) reagent.[3][4]
-
General impurities: Like many aldehydes, this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Aldehydes can also be sensitive to pH and temperature changes.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure stability, this compound should be stored in a cool, dark place.[5][6] The recommended storage temperature is typically between 0-8°C.[7] It should be kept in a tightly sealed container to prevent oxidation from atmospheric oxygen.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of this compound and quantifying impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the main component and any significant impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a viable method for purifying solid this compound. The key is to select an appropriate solvent system where the aldehyde has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
Issue 1: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Select a solvent with a lower boiling point.
-
Add a small amount of a co-solvent in which the compound is more soluble to prevent oiling out.
-
Ensure the initial dissolution is in the minimum amount of hot solvent and allow for slow cooling to promote crystal formation over precipitation.
-
Issue 2: Poor recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Place the flask in an ice bath to maximize precipitation.
-
If the compound is still soluble, partially evaporate the solvent and attempt recrystallization again.
-
Consider using a solvent mixture (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) to fine-tune the solubility. Common solvent mixtures for recrystallization include n-hexane/acetone and n-hexane/ethyl acetate (B1210297).[10]
-
Column Chromatography
Silica (B1680970) gel column chromatography is a common and effective method for purifying this compound from impurities with different polarities.
Issue 1: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent such as ethyl acetate or acetone. Test different ratios with Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3.
Issue 2: Poor separation of the product from an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Try a different solvent system. For example, if a hexane/ethyl acetate gradient is not effective, a dichloromethane/methanol gradient might provide better separation.
-
Consider using a different stationary phase, such as alumina, if the compound is unstable on silica gel.
-
Issue 3: Streaking of the compound on the TLC plate or column.
-
Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. Aldehydes can also be prone to degradation on silica.
-
Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds, triethylamine (B128534) can be used. For acidic impurities, a small amount of acetic acid may improve the separation.
Distillation
For liquid this compound, vacuum distillation can be an effective purification method.
Issue 1: The compound decomposes during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution: Use a vacuum pump to lower the boiling point of the compound. This compound has a boiling point of 92-94 °C at 16 mmHg.[6] Ensure the heating mantle is set to a temperature that allows for a steady distillation without overheating.
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture like n-hexane/ethyl acetate).[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that provides good separation of this compound from its impurities (aim for a product Rf of ~0.3). A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation Protocol
-
Drying: Dry the crude liquid this compound over an anhydrous drying agent like sodium sulfate (B86663) (Na2SO4).[11]
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the flask gently while applying a vacuum. Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 92-94 °C at 16 mmHg).[6]
Data Presentation
The following table summarizes the expected outcomes of different purification methods. The actual values will depend on the nature and amount of impurities in the starting material.
| Purification Method | Purity Before | Purity After (Expected) | Yield (Expected) |
| Recrystallization | ~90-95% | >98% | 70-90% |
| Column Chromatography | 80-95% | >99% | 60-85% |
| Vacuum Distillation | ~90-97% | >98% | 75-95% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with DessâMartin Periodinane Reagent - figshare - Figshare [figshare.com]
- 5. 1003-32-3|this compound|BLD Pharm [bldpharm.com]
- 6. Thiazole-5-carboxaldehyde CAS#: 1003-32-3 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Thiazole-5-carboxaldehyde | 1003-32-3 [chemicalbook.com]
Technical Support Center: Thiazole-5-carboxyaldehyde Stability and Degradation
Welcome to the technical support center for Thiazole-5-carboxyaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation through several pathways due to the reactive nature of both the thiazole (B1198619) ring and the aldehyde functional group. The primary concerns include:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). This can be accelerated by light and trace metal ions.
-
Hydrolysis: The thiazole ring may undergo hydrolysis under certain acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation. A proposed mechanism involves a [4+2] cycloaddition with singlet oxygen.[1]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially under basic conditions or upon prolonged storage.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and purity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Protect from light by storing in an amber or opaque container. | To prevent photodegradation. |
| Container | Keep the container tightly sealed. | To prevent exposure to moisture and air. |
Q3: What are the common impurities found in this compound?
A3: Common impurities can arise from both the synthesis process and degradation. These may include:
-
Thiazole-5-carboxylic acid: Formed via oxidation of the aldehyde group.
-
Starting materials and reagents from the synthesis.
-
Polymers or condensation products: Resulting from the self-reaction of the aldehyde.
-
Photodegradation products: Such as those formed through cycloaddition reactions with oxygen.
Q4: How can I monitor the purity and degradation of this compound?
A4: The purity of this compound and the presence of degradation products can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common technique for separating the parent compound from its degradation products and quantifying them.[2][3]
-
Gas Chromatography (GC): Can be used if the compound and its impurities are volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the structure of degradation products.[1]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify the molecular weights of degradation products.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experiments.
Problem 1: Discoloration of the compound (yellowing or browning) upon storage.
| Potential Cause | Troubleshooting Step |
| Oxidation | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. |
| Polymerization | Store at a lower temperature (2-8°C). Avoid exposure to basic conditions. |
| Light Exposure | Store in an amber vial or wrap the container with aluminum foil to protect from light. |
Problem 2: Inconsistent or poor results in a reaction involving this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of the starting material | Check the purity of your this compound using HPLC or NMR before use. If significant degradation is observed, purify the compound or use a fresh batch. |
| Reaction with impurities | Identify any major impurities. If an impurity is reactive under your reaction conditions, purify the starting material. |
| Instability under reaction conditions | If the reaction is performed under strongly acidic, basic, or oxidizing conditions, consider if the thiazole-aldehyde is stable under these conditions. A small-scale stability test under the reaction conditions (without other reactants) can be informative. |
Problem 3: Appearance of unexpected peaks in HPLC analysis after a reaction.
| Potential Cause | Troubleshooting Step |
| On-column degradation | Ensure the HPLC mobile phase is compatible with the compound. Avoid highly acidic or basic mobile phases if the compound is known to be unstable at these pHs. |
| Degradation in the sample vial | Prepare samples for analysis immediately before injection. If samples need to be stored in the autosampler, ensure it is cooled. |
| Formation of new byproducts | These could be reaction byproducts or degradation products of your target molecule. Use LC-MS to get molecular weight information and help in identification. |
Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the general reactivity of thiazoles and aldehydes.
Caption: Oxidative degradation pathway of this compound.
Caption: Proposed photodegradation pathway of this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess stability.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place the solid compound and a solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid compound and a solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This is a general starting point for developing an HPLC method to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start at 95:5 aqueous:organic and ramp to 10:90 aqueous:organic over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 254 nm or 280 nm). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation peaks.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiazole-5-carboxyaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Thiazole-5-carboxyaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most prevalent methods for synthesizing this compound and its analogs on a larger scale include the Hantzsch thiazole (B1198619) synthesis and a multi-step process involving the reduction of a thiazole-5-carboxylate ester followed by oxidation. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations. The Hantzsch synthesis is a classic, high-yielding method, but can involve hazardous reagents.[1] The reduction-oxidation pathway offers an alternative that may use milder reagents.[2][3]
Q2: What are the critical safety precautions to consider during the large-scale synthesis of this compound?
A2: On a large scale, it is crucial to handle all reagents and intermediates with appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats. Some synthetic routes may involve corrosive and hazardous materials like phosphorus oxychloride (POCl3), which is difficult to handle at scale.[2] Reactions should be conducted in a well-ventilated area or a fume hood. Careful temperature control is essential to manage any potential exothermic events.
Q3: My final product is a light yellow to yellow liquid, but sometimes appears darker. Is this a cause for concern?
A3: this compound is typically a light yellow to yellow liquid.[4] A darker appearance could indicate the presence of impurities, possibly from side reactions or degradation. It is advisable to analyze the product for purity using methods like HPLC and consider further purification if it does not meet the required specifications.
Q4: How should this compound be stored to ensure its stability?
A4: To maintain its stability, this compound should be stored at 0-8°C.[4] Exposure to high temperatures, light, and air should be minimized to prevent degradation.
Troubleshooting Guides
Low Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material. Consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions. |
| Side Reactions | Overheating can lead to the formation of by-products. Implement strict temperature control, especially during exothermic steps. The choice of solvent can also influence side reactions; ensure the appropriate solvent is used as specified in the protocol. |
| Product Loss During Workup | Optimize the extraction and washing steps to minimize the loss of product into the aqueous layers. Ensure the pH is appropriately adjusted during extractions to maximize the partitioning of the product into the organic phase. |
| Degradation of Product | This compound may have limited thermal stability. If distillation is used for purification, perform it under vacuum at the lowest possible temperature. |
Impurity Issues
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | As mentioned for low yield, ensure the reaction goes to completion. If purification is challenging, consider a different synthetic route with more favorable separation profiles. |
| Formation of By-products | The Hantzsch synthesis can sometimes yield isomeric impurities or condensation by-products. Careful control of reaction conditions (temperature, reagent stoichiometry, pH) is crucial. |
| Oxidation of the Aldehyde | The aldehyde group can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. Work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and storage. |
| Residual Solvents | Ensure sufficient drying of the final product under vacuum to remove any residual solvents from the workup or purification steps. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-hydroxymethyl-thiazole (Intermediate)
This protocol is adapted from a patented process for a structurally similar compound and is suitable for a 100g scale.[2][3]
Materials:
-
4-methyl-thiazole-5-carboxylic acid methyl ester (100.0 g)
-
Sodium borohydride (B1222165) (NaBH4) (40.0 g)
-
Aluminum chloride (AlCl3) (47.0 g)
-
Tetrahydrofuran (THF)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
In a suitable reactor, suspend Sodium borohydride in THF and cool the mixture to -10°C.
-
Slowly add Aluminum chloride over 1 hour, maintaining the temperature between -10°C and +5°C. Stir for 30 minutes at 0°C.
-
Add the 4-methyl-thiazole-5-carboxylic acid methyl ester over 1 hour, keeping the temperature between 0-15°C.
-
Allow the reaction mixture to stir at 15-25°C for 4 hours. Monitor the reaction progress by HPLC.
-
Carefully pour the reaction mixture into a mixture of ice (500 g) and concentrated HCl (200 ml) and stir for 30 minutes.
-
Concentrate the mixture at 50-60°C to remove organic solvents.
-
Cool the mixture to 5°C and adjust the pH to 12.5 with sodium hydroxide solution at 5-15°C.
-
Heat the mixture to 45°C and extract with THF (4 x 250 ml).
-
Combine the THF layers and treat with charcoal at 45°C.
-
Distill off the THF at 50°C to yield the title compound (expected yield: 55-60 g, purity by HPLC: 97-98%).
Protocol 2: Oxidation to 4-Methyl-5-formyl-thiazole
This protocol is a continuation from Protocol 1.[3]
Materials:
-
4-Methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mole)
-
Dichloromethane (B109758) (300 ml)
-
Sodium bicarbonate solution
-
Potassium bromide (KBr) solution
-
TEMPO (0.285 g, 0.0018 mole)
-
Sodium hypochlorite (B82951) solution (450 ml of 12.5% w/v)
Procedure:
-
Dissolve 4-Methyl-5-hydroxymethyl-thiazole in dichloromethane.
-
Add a solution of sodium bicarbonate (17 g in 250 ml of water) at 30-32°C and stir.
-
Cool the reaction mixture to 0°C.
-
Add a solution of KBr (6 g in 10 ml of water) and TEMPO in a single portion.
-
Add the sodium hypochlorite solution over 1 hour, maintaining the temperature at 0-2°C.
-
Stir the reaction at 0-2°C and monitor by HPLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 125 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the dichloromethane under reduced pressure to obtain the final product (expected yield: 36-38g, purity by HPLC: 97-98%).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common scale-up challenges.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
Overcoming low reactivity of starting materials in thiazole synthesis
Welcome to the technical support center for thiazole (B1198619) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis of thiazole derivatives, particularly when encountering low reactivity of starting materials.
Frequently Asked Questions (FAQs)
Q1: Why is my Hantzsch thiazole synthesis yield consistently low?
Low yields in the Hantzsch synthesis, the reaction of an α-haloketone and a thioamide, can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction often requires specific temperatures and solvents to proceed efficiently. Ensure that the reaction is heated appropriately, as many variations require reflux conditions.[1][2] The choice of solvent is also critical; while alcohols like methanol (B129727) and ethanol (B145695) are common, other solvents or even solvent-free conditions have been shown to improve rates and yields.[1]
-
Poor Reagent Purity: Impurities in either the α-haloketone or the thioamide can lead to undesired side reactions, consuming starting materials and lowering the yield of the desired thiazole product.[1][2]
-
Side Product Formation: The Hantzsch synthesis mechanism involves multiple steps, and competing reactions can occur.[1] For example, if the thioamide is contaminated with its corresponding amide, oxazole (B20620) byproducts can form.[2]
-
Incomplete Reaction: The reaction may not be running to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to ensure the starting materials have been fully consumed.[2]
Q2: My starting materials are complex and seem unreactive. What can I do to promote the reaction?
When dealing with unreactive or sterically hindered starting materials, several strategies can be employed:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. Microwave irradiation is a highly effective method for reducing reaction times from hours to minutes and significantly improving yields for sluggish reactions.[1][3][4]
-
Use a Catalyst: While the classic Hantzsch synthesis is often performed without a catalyst, modern variations benefit from their use. Acid catalysts like p-Toluenesulfonic acid (PTSA) or silica-supported catalysts such as tungstosilisic acid can enhance reaction rates and yields, with some reporting yields between 79-90%.[1][2][5]
-
Alternative Synthetic Routes: If the Hantzsch synthesis is not viable, consider alternative methods like the Cook-Heilborn or Robinson-Gabriel syntheses, which utilize different starting materials.[5][6]
-
Ultrasound Assistance: The use of ultrasonic irradiation, particularly with a biocatalyst, has been shown to be effective, offering mild reaction conditions, quick reaction times, and high yields.[7]
Q3: I am observing an unexpected isomer. How can I control the regioselectivity?
In the synthesis involving N-monosubstituted thioureas, the formation of two different regioisomers is possible. The reaction conditions are the primary determinant of the outcome:
-
Neutral Solvents: Performing the reaction in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively.[1][8]
-
Acidic Conditions: Conversely, using acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1][8][9] The specific acid, temperature, and substrate structure all influence the ratio of the isomers formed.[8][9]
Troubleshooting Guides
Issue 1: Reaction Fails to Proceed or Stalls
If you observe no product formation or the reaction stalls after a certain point (as monitored by TLC), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for a stalled thiazole synthesis reaction.
-
Verify Reagent Purity: First, confirm the purity of your α-haloketone and thioamide. Impurities can inhibit the reaction.[1][2] Consider recrystallization or distillation if purity is questionable.
-
Increase Temperature: If reagents are pure, gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common starting point.[2]
-
Employ Microwave Irradiation: For particularly stubborn reactions, microwave heating is a powerful tool to overcome activation barriers and can dramatically shorten reaction times.[3][4]
-
Add a Catalyst: If heating is insufficient, the addition of a catalyst may be necessary. For the Hantzsch synthesis, acid catalysts are a good first choice.[2]
-
Re-evaluate Solvent: The solvent plays a crucial role. If the reaction is failing in a standard solvent like ethanol, consider others such as DMF, or even solvent-free conditions which have been reported to be effective.[1]
Issue 2: Multiple Products Observed on TLC
The formation of multiple spots on a TLC plate indicates the presence of side products or unreacted starting materials.
Caption: Decision tree for diagnosing multiple products in the reaction mixture.
-
Identify the Spots: Co-spot your reaction mixture with your starting materials on the TLC plate to identify them. The remaining spots will be your product and any byproducts.[2]
-
Unreacted Starting Materials: If starting material spots are still prominent, the reaction is incomplete. Extend the reaction time, increase the temperature, or consider using microwave irradiation or a catalyst.[2]
-
Byproduct Formation: If new, undesired spots are present, consider the following:
-
Oxazole Formation: This can occur if the thioamide is contaminated with its corresponding amide. Ensure high purity of the thioamide.[2]
-
Isomer Formation: If you are using a substituted thiourea (B124793), you may be forming regioisomers. Control the pH of your reaction medium to favor the desired product.[8][9]
-
Dimerization/Polymerization: Under certain conditions, reactants or intermediates can self-condense.[2] This may require adjusting reactant concentrations or the rate of addition.
-
Comparative Data on Reaction Conditions
To overcome low reactivity, modifying reaction conditions is key. The following table summarizes a comparison of conventional heating versus microwave-assisted synthesis for selected thiazole derivatives.
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Conventional | Substituted Ketone, Thiourea, Iodine | Reflux | 8-10 hrs | Lower | [10] |
| Microwave | Substituted Ketone, Thiourea, Iodine | 170 W | 5-15 min | Higher | [10] |
| Conventional | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Reflux in Methanol | 8 hrs | Lower | [4] |
| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | 90 °C in Methanol | 30 min | 95% | [4] |
| Ultrasound | Thiohydrazide, Hydrazonoyl Chlorides, TCsSB catalyst | 35 °C in Ethanol | 20 min | >87% | [7] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from procedures that demonstrate a significant rate and yield enhancement using microwave irradiation.[3][4]
Materials:
-
Iodine
-
Thiourea
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
In a specialized microwave reaction vessel, combine the acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[10]
-
Add a suitable solvent like DMF or ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-15 minutes at a power of 170 W.[10] Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice water or a dilute sodium carbonate solution to precipitate the product.[1][11]
-
Collect the precipitate by filtration through a Buchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aminothiazole (B372263) derivative.
Protocol 2: Catalyst-Mediated Hantzsch Synthesis Under Conventional Heating
This protocol uses a solid-supported catalyst to improve reaction efficiency under standard reflux conditions.[1]
Materials:
-
α-Bromo ketone (1 equivalent)
-
Thioamide (1-1.2 equivalents)[2]
-
Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-bromo ketone and thioamide in ethanol.[2]
-
Add the SiW/SiO₂ catalyst to the solution.
-
Heat the reaction mixture to reflux (approx. 65°C) with stirring for 2 to 3.5 hours.[1] Monitor the reaction by TLC.[2]
-
Once the reaction is complete, filter the hot solution to remove the solid catalyst (which can be recovered and reused).[1]
-
Allow the filtrate to cool to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.[2]
-
The resulting crude product can be purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. jusst.org [jusst.org]
- 11. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimal Solvent Selection for Thiazole-5-carboxyaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting the optimal solvent for reactions involving Thiazole-5-carboxyaldehyde. Authored for an audience with a technical background in organic chemistry, this resource offers troubleshooting guides for common experimental issues, frequently asked questions for quick reference, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a solvent for a reaction with this compound?
A1: The primary factors are the solubility of this compound and other reactants, the reaction type (e.g., nucleophilic addition, condensation), the required reaction temperature, and the potential for the solvent to participate in or hinder the reaction. The polarity of the solvent plays a crucial role in reaction kinetics and, in some cases, the stereochemical outcome.
Q2: How does solvent polarity affect reactions with this compound?
A2: Solvent polarity can significantly influence reaction rates. For instance, polar aprotic solvents like DMF can be advantageous in Knoevenagel condensations. In contrast, the stereoselectivity of Wittig reactions is highly dependent on the solvent, with non-polar solvents sometimes favoring different isomers than polar solvents.
Q3: What are some common side reactions to be aware of when working with this compound?
A3: Common side reactions include self-condensation of the aldehyde, particularly under strong basic conditions.[1] In Knoevenagel condensations, Michael addition of the active methylene (B1212753) compound to the product can occur.[1] It is also important to consider the stability of the thiazole (B1198619) ring under the chosen reaction conditions, as harsh acidic or basic environments can potentially lead to ring-opening or other degradation pathways.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.[2][3] A co-spot of the reaction mixture with the starting material (this compound) is recommended to accurately track its consumption.[3] The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[2]
Q5: What are the general recommendations for purifying products from this compound reactions?
A5: Purification strategies depend on the properties of the product. Common methods include column chromatography, recrystallization, and liquid-liquid extraction. For column chromatography of thiazole derivatives, a typical approach is to use a silica (B1680970) gel stationary phase with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | These solvents are often suitable for a wide range of reactions due to their ability to dissolve a variety of reactants and stabilize charged intermediates. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | May participate in reactions (e.g., acetal (B89532) formation). Useful for reactions where a protic source is needed or tolerated. |
| Ethers | THF, Diethyl Ether | Moderate | Generally good choices for reactions requiring inert, anhydrous conditions. |
| Halogenated | Dichloromethane (B109758) (DCM) | Moderate | A versatile solvent for a range of polarities. |
| Aromatic | Toluene (B28343) | Low to Moderate | Useful for reactions requiring higher temperatures. |
| Non-polar | Hexane (B92381), Pentane | Poor | Primarily used as anti-solvents for precipitation or as the non-polar component in chromatography eluent systems. |
Table 2: Recommended Solvents for Common Reactions of this compound
| Reaction Type | Recommended Solvents | Key Considerations |
| Knoevenagel Condensation | Ethanol, DMF, Water[4] | The choice of a weak base catalyst (e.g., piperidine (B6355638), pyridine) is crucial.[1] Polar solvents generally favor this reaction. Water can be an effective and green solvent choice.[4] |
| Wittig Reaction | THF, DMSO, Toluene, Water[5][6] | Stereoselectivity is highly solvent-dependent.[5] Non-stabilized ylides often give better Z-selectivity in non-polar solvents, while stabilized ylides can react well in water.[6] |
| Reductive Amination | Methanol, Dichloromethane (DCM) | The choice of reducing agent (e.g., NaBH₄, NaBH(OAc)₃) is critical.[7] The reaction can sometimes be performed stepwise (imine formation followed by reduction) or as a one-pot procedure. |
Troubleshooting Guides and Experimental Protocols
This section provides detailed troubleshooting for common issues encountered in key reactions of this compound, along with generalized experimental protocols.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration.
-
Problem: Low or No Product Yield
-
Possible Cause: Inefficient deprotonation of the active methylene compound.
-
Possible Cause: Unfavorable reaction conditions.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction by TLC to determine the optimal endpoint.
-
-
Possible Cause: Steric hindrance.
-
Solution: If using a sterically bulky active methylene compound, a higher reaction temperature or longer reaction time may be necessary.[1]
-
-
-
Problem: Formation of Side Products
-
Possible Cause: Self-condensation of this compound.
-
Solution: Add the aldehyde slowly to the mixture of the active methylene compound and the base to keep its concentration low.[1]
-
-
Possible Cause: Michael addition of the active methylene compound to the α,β-unsaturated product.
-
Solution: Use stoichiometric amounts of the reactants. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
-
To a solution of the active methylene compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine, ~0.1 eq.).
-
Slowly add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[1]
Wittig Reaction
The Wittig reaction transforms an aldehyde or ketone into an alkene using a phosphorus ylide.
-
Problem: Low Yield of Alkene
-
Possible Cause: Incomplete formation of the ylide.
-
Solution: Ensure anhydrous conditions and the use of a sufficiently strong base to deprotonate the phosphonium (B103445) salt.
-
-
Possible Cause: The ylide is not stable under the reaction conditions.
-
Solution: Generate the ylide in situ at a low temperature and add the aldehyde promptly.
-
-
-
Problem: Undesired Stereoselectivity (E/Z mixture)
-
Possible Cause: The solvent is influencing the stereochemical outcome.
-
Solution: The choice of solvent is critical for stereoselectivity. For non-stabilized ylides, polar aprotic solvents like THF often favor the Z-alkene, while reactions in toluene may favor the E-alkene.[5] For stabilized ylides, reactions can often be run in a wider variety of solvents, including water, with high E-selectivity.[6]
-
-
Possible Cause: The nature of the ylide.
-
Solution: Stabilized ylides generally give the E-alkene, while non-stabilized ylides tend to give the Z-alkene.
-
-
-
Problem: Difficulty in Removing Triphenylphosphine (B44618) Oxide Byproduct
-
Possible Cause: Triphenylphosphine oxide can be difficult to separate from the product due to its polarity.
-
Solution: After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or a mixture of hexane and ether to precipitate the triphenylphosphine oxide. Filter off the solid and purify the filtrate by column chromatography.[8]
-
-
-
To a stirred suspension of the phosphonium salt (1.1 eq.) in a suitable solvent (e.g., THF or water), add a base (e.g., NaH for THF, NaHCO₃ for water) at room temperature.
-
Stir the mixture until the ylide is formed (this may be indicated by a color change).
-
Add a solution of this compound (1.0 eq.) in the same solvent to the ylide solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other impurities.[8]
Reductive Amination
Reductive amination is a method to form amines from carbonyl compounds.
-
Problem: Incomplete Reaction/Low Yield of Amine
-
Possible Cause: Inefficient imine formation.
-
Solution: The reaction is often acid-catalyzed. A small amount of acetic acid can be added. For some substrates, removal of water using a Dean-Stark trap or molecular sieves may be necessary.
-
-
Possible Cause: The reducing agent is not effective.
-
Solution: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a mild and effective reducing agent for one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (B1222165) (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[7]
-
-
Possible Cause: The amine is not sufficiently nucleophilic.
-
Solution: For weakly nucleophilic amines, a two-step procedure (formation of the imine first, followed by reduction) may be more effective.
-
-
-
Problem: Formation of a Dialkylated Amine Byproduct
-
Possible Cause: The product primary amine is reacting with another molecule of the aldehyde.
-
Solution: Use an excess of the amine starting material. Alternatively, a one-pot procedure with a selective reducing agent like NaBH(OAc)₃ can minimize this side reaction.
-
-
-
Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) to the mixture in portions.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
- 6. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Catalyst Selection for Thiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on choosing the most effective and selective catalysts for thiazole (B1198619) synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for thiazole synthesis and what are their key features?
A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3] It is a versatile and high-yielding reaction.[3] Modern variations often employ catalysts to improve efficiency and yields.[4] Other notable methods include the Cook-Heilbron synthesis and Robinson-Gabriel synthesis.[5][6] Recent advancements have introduced metal-catalyzed cross-coupling reactions, organocatalyzed approaches, and green chemistry methods utilizing microwave irradiation or biocatalysts.[7][8]
Q2: How do I choose the right catalyst for my specific thiazole synthesis?
A2: The choice of catalyst depends on several factors including the desired substitution pattern, functional group tolerance, and desired reaction conditions (e.g., temperature, solvent). For direct arylation of thiazoles, palladium catalysts like Pd(OAc)₂ are highly efficient.[7][9] Copper catalysts are effective for multicomponent reactions to build the thiazole core.[7] For reactions requiring mild conditions and metal-free environments, organocatalysts such as trifluoromethanesulfonic acid (TfOH) can be an excellent choice.[7] For environmentally friendly approaches, consider biocatalysts like chitosan-based hydrogels or catalyst-free microwave-assisted methods.[10][11]
Q3: What are the advantages of using microwave-assisted synthesis for thiazoles?
A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often from hours to minutes, and improved yields.[6][11][12] This method can often be performed under solvent-free or catalyst-free conditions, aligning with the principles of green chemistry.[6][8]
Q4: Can I perform thiazole synthesis under "green" or environmentally friendly conditions?
A4: Yes, several green synthetic strategies for thiazoles have been developed. These include the use of water as a solvent, biodegradable catalysts like chitosan, and energy-efficient methods like ultrasound and microwave irradiation.[6][8][10] Visible light-mediated synthesis offers a mild and sustainable approach, sometimes proceeding without an external catalyst.[7]
Troubleshooting Guide
Problem 1: Low Yield in Hantzsch Thiazole Synthesis
-
Possible Cause: Impure reagents.
-
Solution: Ensure the α-haloketone and thioamide are of high purity. Recrystallize or distill the reagents if necessary.[4]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: The reaction often requires heating. Ensure the reaction mixture reaches the appropriate temperature for the specific substrates and solvent used.[4]
-
-
Possible Cause: Incorrect solvent.
-
Solution: While methanol (B129727) and ethanol (B145695) are common, the choice of solvent is crucial. Experiment with other solvents like water or 1-butanol, or consider solvent-free conditions.[4]
-
-
Possible Cause: Inactive or insufficient catalyst (if used).
-
Solution: If using a catalyst, verify its activity and ensure it is used in the correct stoichiometric amount.[4]
-
Problem 2: Formation of Unexpected Isomers (Regioselectivity Issues)
-
Possible Cause: Reaction conditions favoring a different regioisomer.
-
Solution: In the Hantzsch synthesis with N-monosubstituted thioureas, the solvent's acidity is a key factor. Using a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. Acidic conditions can lead to a mixture of isomers.[9] Carefully control the pH of your reaction medium to favor the desired isomer.
-
Problem 3: Sluggish or Failed Palladium-Catalyzed C-H Arylation of Thiazole
-
Possible Cause: Catalyst poisoning by the sulfur atom in the thiazole ring.
-
Solution: The sulfur atom in thiazole can coordinate to the palladium center, inhibiting its catalytic activity.[9] This often necessitates a higher catalyst loading to achieve a reasonable reaction rate.[9] Consider increasing the amount of your palladium catalyst or exploring catalyst systems known to be more resistant to sulfur poisoning.
-
Catalyst Selection and Performance Data
The following tables summarize quantitative data for various catalytic systems used in thiazole synthesis to facilitate comparison.
Table 1: Metal-Catalyzed Thiazole Synthesis
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | Thiazole derivatives, Aryl bromides | Low catalyst concentration (0.001-0.1 mol%) | Good to excellent | [7] |
| CuI / t-BuOLi | Heterocycles, Aryl iodides | Direct C-H arylation | Good | [7] |
| Copper-catalyzed | Oximes, Anhydrides, KSCN | [3+1+1] condensation, mild conditions | Very good | [7] |
| Iridium-catalyzed | Sulfoxonium ylides | Ylide insertion | Good to excellent | [7][13] |
| NiFe₂O₄ nanoparticles | α-halo carbonyl, Thiosemicarbazide, Anhydrides | One-pot, multicomponent, EtOH:H₂O (1:1) | High | [14] |
Table 2: Organocatalyzed and Catalyst-Free Thiazole Synthesis
| Catalyst / Method | Substrates | Reaction Conditions | Yield (%) | Reference |
| Trifluoromethanesulfonic acid (TfOH) | α-diazoketones, (Thio)amides/thioureas | Metal-free, mild conditions | Good to excellent | [7] |
| Silica-supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), substituted benzaldehydes | One-pot, multicomponent | 79-90 | [4][6] |
| Visible light-mediated | Benzothioamides, Sulfoxonium ylides | Catalyst-free, mild, green conditions | High | [7] |
| Microwave irradiation | Thiocarbohydrazide, Aldehydes, Phenacyl bromides | Catalyst-free or with catalytic acetic acid | Good | [6][12] |
| Chitosan hydrogel (biocatalyst) | Various | Ultrasonic irradiation | High | [10] |
Experimental Protocols & Methodologies
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic Hantzsch synthesis.[3]
-
Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction Setup: Add 5 mL of methanol and a stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel.
-
Purification: Wash the collected solid with water and allow it to air dry. The crude product is often pure enough for characterization.[3]
Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives
This is a general procedure for a rapid, microwave-assisted synthesis.[12]
-
Reactant Mixture: In a microwave-safe vessel, mix thiocarbohydrazide, an appropriate aldehyde, and a substituted phenacyl bromide (in a 1:2:1 molar ratio) in ethanol.
-
Catalyst: Add a catalytic amount of acetic acid.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 70°C and 210 W for a short duration (typically a few minutes).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture and isolate the product, which often precipitates and can be purified by recrystallization.
Visualized Workflows and Mechanisms
Below are diagrams illustrating key processes in thiazole synthesis, created using the DOT language.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in reactions involving Thiazole-5-carboxyaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazole-5-carboxyaldehyde. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized for carbon-carbon and carbon-nitrogen bond-forming reactions. The most common transformations include:
-
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form α,β-unsaturated products.
-
Wittig Reaction: Reaction with phosphorus ylides to yield vinylthiazole derivatives.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted (thiazol-5-yl)methanamines.
Q2: What are the general stability concerns with this compound?
A2: this compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition or side reactions involving the thiazole (B1198619) ring. The aldehyde functionality is also susceptible to oxidation to the corresponding carboxylic acid, so it is advisable to store the compound under an inert atmosphere and protected from light.
Q3: Are there any known incompatibilities with common reagents or solvents?
A3: No major incompatibilities are widely reported. However, as with most aldehydes, care should be taken with highly nucleophilic reagents, which can react with the carbonyl group. The thiazole ring's nitrogen and sulfur atoms can potentially coordinate with certain metal catalysts, which might influence reactivity in metal-catalyzed cross-coupling reactions.
Troubleshooting Guides
Knoevenagel Condensation with this compound
The Knoevenagel condensation is a key reaction for forming a new carbon-carbon double bond by reacting this compound with an active methylene compound in the presence of a basic catalyst.
Common Issues and Byproduct Formation:
| Issue/Byproduct | Potential Cause | Troubleshooting and Prevention Strategies |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal catalyst or reaction conditions. | - Optimize Catalyst: Screen different basic catalysts such as piperidine (B6355638), pyrrolidine, or ammonium (B1175870) acetate (B1210297). - Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required, but excessive heat can lead to byproduct formation. - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the active methylene compound. |
| Formation of Michael Adduct | The α,β-unsaturated product can undergo a subsequent Michael addition with another equivalent of the active methylene compound. | - Control Stoichiometry: Use a 1:1 molar ratio of this compound to the active methylene compound. - Slow Addition: Add the active methylene compound slowly to the reaction mixture to maintain a low concentration. - Lower Temperature: Running the reaction at a lower temperature can disfavor the Michael addition. |
| Self-Condensation of Active Methylene Compound | Strong bases can promote the self-condensation of some active methylene compounds. | - Use a Weak Base: Employ a milder base like ammonium acetate or a catalytic amount of a secondary amine. |
| Formation of Complex Mixtures | Decomposition of starting materials or products under harsh conditions. | - Mild Reaction Conditions: Avoid high temperatures and strong bases. - Inert Atmosphere: If substrates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
-
To a solution of this compound (1.0 mmol) in ethanol (B145695) (10 mL), add malononitrile (B47326) (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-(thiazol-5-ylmethylene)malononitrile.
Wittig Reaction with this compound
The Wittig reaction provides a reliable method for the synthesis of vinylthiazoles from this compound and a phosphorus ylide.
Common Issues and Byproduct Formation:
| Issue/Byproduct | Potential Cause | Troubleshooting and Prevention Strategies |
| Low Yield of Alkene | - Incomplete reaction. - Poor ylide formation. - Steric hindrance. | - Ensure Complete Ylide Formation: Use a strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous conditions. The characteristic color change of the ylide can indicate its formation. - Reaction Temperature: Ylide formation is often performed at low temperatures (-78 °C to 0 °C), followed by warming to room temperature for the reaction with the aldehyde. |
| Formation of E/Z Isomers | The stereochemical outcome depends on the nature of the ylide (stabilized vs. unstabilized) and reaction conditions. | - Stabilized Ylides: (e.g., ylides from α-haloesters or α-haloketones) generally favor the formation of the (E)-isomer. - Unstabilized Ylides: (e.g., ylides from alkyl halides) typically favor the (Z)-isomer under salt-free conditions. - Schlosser Modification: For preferential formation of the (E)-isomer with unstabilized ylides, the Schlosser modification can be employed. |
| Triphenylphosphine (B44618) Oxide (TPPO) Removal | TPPO is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its similar polarity. | - Crystallization: If the product is a solid, recrystallization may be effective. - Chromatography: Column chromatography on silica (B1680970) gel is a common method for separation. - Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of hexane and ether. |
| Aldol-type Side Products | If the ylide is basic, it can deprotonate the α-carbon of another aldehyde molecule, leading to aldol (B89426) condensation. | - Use Salt-Free Ylides: The presence of lithium salts can increase the basicity of the ylide. Preparing the ylide with sodium or potassium bases can mitigate this. - Inverse Addition: Add the aldehyde to the ylide solution to maintain a low concentration of the aldehyde. |
-
Suspend benzyltriphenylphosphonium (B107652) chloride (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol) dropwise. A deep orange or red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired vinylthiazole from triphenylphosphine oxide.
Reductive Amination of this compound
Reductive amination is a two-step, one-pot process that converts this compound into a substituted amine. It involves the initial formation of an imine, followed by its reduction.
Common Issues and Byproduct Formation:
| Issue/Byproduct | Potential Cause | Troubleshooting and Prevention Strategies |
| Incomplete Reaction/Residual Imine | - Insufficient reducing agent. - The imine is sterically hindered or electronically deactivated. - The reducing agent is not potent enough. | - Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often effective for a wide range of substrates. Sodium cyanoborohydride (NaBH₃CN) is also common but more toxic. Sodium borohydride (B1222165) (NaBH₄) can be used, but may also reduce the starting aldehyde. - pH Control: Imine formation is often favored under slightly acidic conditions (pH 4-6). Adding a small amount of acetic acid can be beneficial. - Reaction Time: Allow sufficient time for both imine formation and reduction. |
| Formation of Dialkylated Amine | The product, a primary or secondary amine, can react with another molecule of the aldehyde to form a dialkylated byproduct. | - Stoichiometry: Use an excess of the amine starting material if it is a primary amine. - Stepwise Procedure: Perform the imine formation first, then add the reducing agent. This can minimize the concentration of the aldehyde available for over-alkylation. |
| Reduction of the Aldehyde | Some reducing agents, like NaBH₄, can directly reduce the starting aldehyde to the corresponding alcohol. | - Use a Milder Reducing Agent: STAB and NaBH₃CN are generally chemoselective for the imine over the aldehyde. - One-Pot, Two-Step: Allow the imine to form completely before adding the reducing agent. |
| Hydrolysis of the Imine | The imine intermediate can be susceptible to hydrolysis, especially in the presence of water and acid. | - Anhydrous Conditions: Use anhydrous solvents and reagents. - Control of pH: While slight acidity favors imine formation, strongly acidic conditions can promote hydrolysis. |
-
To a solution of this compound (1.0 mmol) and benzylamine (B48309) (1.1 mmol) in dichloromethane (B109758) (DCM, 10 mL), add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Thiazole-5-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Thiazole-5-carboxaldehyde and its derivatives serve as crucial intermediates in the synthesis of novel therapeutic agents, agrochemicals, and dyes.[1] A thorough spectroscopic characterization is paramount for the structural elucidation and purity assessment of these compounds. This guide provides a comparative overview of the key spectroscopic features of various Thiazole-5-carboxaldehyde derivatives, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the detailed molecular structure of Thiazole-5-carboxaldehyde derivatives. The chemical shifts (δ) of the protons and carbons in the thiazole ring and its substituents provide valuable information about the electronic environment and connectivity of the atoms.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a selection of Thiazole-5-carboxaldehyde derivatives. These values can be used as a reference for the identification and structural analysis of newly synthesized compounds.
| Compound/Derivative Class | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Bis(thiazol-5-yl)phenyl methanes | Absence of a singlet around 6.98 ppm (indicative of a substituted 5-position). | 14.8-188.7 (wide range depending on substituents). | [2] |
| Fluorinated hydrazinylthiazoles | Thiazole H-5: 6.22–7.50 | Thiazole C2: 168.3–170.6; Thiazole C4: 148.8–160.9; Thiazole C5: 101.8–104.5 | |
| 5-Aroyl-4-methyl-2-arylidene-hydrazinyl-thiazoles | Methyl protons: ~2.28 | Thiazole C4: ~158.0; Thiazole C5: ~119.4; Carbonyl C: ~187.5 | |
| Thiazole-5-carboxamides | Aromatic and thiazole protons in the range of 7.08-7.85; NH proton at ~10.70. | Carbonyl C: ~163.20; Thiazole C=N: ~158.13 | [3] |
Experimental Protocol: NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the thiazole derivative for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4][5] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration.[4]
-
Filtration: To remove particulate matter, filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.[4]
-
Finalizing the Sample: Ensure the solution height in the NMR tube is between 4.0 and 5.0 cm.[4] Cap the tube securely, label it, and clean the exterior before placing it in the spectrometer.[4]
Data Acquisition
-
Instrument Setup: Place the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity for sharp spectral lines.[4]
-
Parameter Setup (¹H NMR):
-
Spectral Width: Typically 12-16 ppm.[4]
-
Number of Scans: 16 to 64 scans are usually sufficient.[4]
-
Acquisition Time: Around 3-4 seconds for high resolution.[4]
-
Relaxation Delay (d1): A 2-second delay is common, but for quantitative analysis, it should be at least 5 times the longest T₁ relaxation time.[4][5]
-
-
Parameter Setup (¹³C NMR):
-
A wider spectral width is required.
-
A significantly higher number of scans (e.g., 1024-4096) is necessary due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired data.
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of Thiazole-5-carboxaldehyde derivatives. These techniques provide insights into the conjugation, chromophores, and potential applications of these compounds in areas such as fluorescent probes and dyes.
Comparative Optical Properties
The table below presents the UV-Visible absorption and fluorescence emission data for selected thiazole derivatives. The absorption maximum (λmax), emission maximum (λem), and Stokes shift are key parameters for comparison.
| Compound/Derivative Class | Solvent | λmax (nm) | λem (nm) | Stokes Shift (nm) | Observations | Reference |
| Thiazole Orange (TO) | Aqueous | ~472 and ~500 | ~665 | ~165-193 | Fluorescence is weak in aqueous solution but significantly enhanced when bound to nucleic acids.[6] | [6] |
| 2,5-substituted 4-hydroxythiazoles | - | 406 | 492 | 86 | Exhibit strong yellow-greenish fluorescence. | [7] |
| 5-N-Arylaminothiazoles | Toluene | - | - | - | Exhibit halochromism and halofluorism (color and fluorescence changes with acidity).[8] | [8] |
| Thiazoles with dicyanovinyl group | - | - | - | - | Show absorption and emission at longer wavelengths, with some exhibiting red emission.[8] | [8] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Consistent experimental conditions are vital for comparing the optical properties of different derivatives.
Sample Preparation
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol, DMSO, toluene) in which the compound is soluble and that does not interfere with the spectral measurements.
-
Concentration: Prepare a dilute solution of the compound, typically in the micromolar (µM) concentration range, to ensure that the absorbance is within the linear range of the instrument (generally below 1.0).
Data Acquisition
-
Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
-
Absorption Spectrum:
-
Record a baseline spectrum with the pure solvent.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Emission Spectrum:
-
Set the excitation wavelength, often at or near the λmax determined from the absorption spectrum.
-
Record the fluorescence emission spectrum over a range of longer wavelengths.
-
Identify the wavelength of maximum emission (λem).
-
This guide provides a foundational comparison and standardized protocols for the spectroscopic characterization of Thiazole-5-carboxaldehyde derivatives. By adhering to these methodologies and utilizing the comparative data, researchers can ensure the accurate and efficient structural elucidation of these important chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Thiazole-5-carboxaldehyde and Thiazole-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two key heterocyclic aldehydes: Thiazole-5-carboxaldehyde and Thiazole-4-carboxaldehyde. Understanding the nuanced differences in their reactivity is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document outlines the electronic factors governing their reactivity, supported by spectroscopic data, and provides standardized protocols for key chemical transformations.
Electronic Properties and Their Influence on Reactivity
The differential reactivity of Thiazole-5-carboxaldehyde and Thiazole-4-carboxaldehyde stems from the electronic nature of the thiazole (B1198619) ring. The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. The nitrogen atom, being more electronegative, exerts a significant electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). The sulfur atom can exhibit both electron-donating (+M) and electron-withdrawing (-I) effects.
Calculations of π-electron density in the thiazole ring indicate that the C5 position is more electron-rich than the C4 position.[1][2] This is because the C4 position is directly adjacent to the electronegative nitrogen atom, experiencing a stronger electron-withdrawing inductive effect. Consequently, a carboxaldehyde group at the C4 position (Thiazole-4-carboxaldehyde) is expected to be more deactivated by the ring's electron-withdrawing nature compared to a carboxaldehyde at the C5 position (Thiazole-5-carboxaldehyde). This renders the carbonyl carbon of Thiazole-4-carboxaldehyde more electrophilic and thus, in principle, more reactive towards nucleophiles.
This theoretical framework is supported by spectroscopic data. A more electrophilic carbonyl carbon will lead to a more deshielded aldehyde proton and carbonyl carbon in NMR spectroscopy, and a higher frequency C=O stretching vibration in infrared (IR) spectroscopy.
Spectroscopic Data Comparison
The following table summarizes key spectroscopic data for the two isomers, which corroborates the predicted electronic differences.
| Spectroscopic Data | Thiazole-4-carboxaldehyde | Thiazole-5-carboxaldehyde | Inference |
| ¹H NMR (Aldehyde Proton, δ ppm) | ~10.1 | ~9.9 | The downfield shift for the 4-isomer suggests a more deshielded proton, consistent with a more electron-deficient carbonyl carbon. |
| ¹³C NMR (Carbonyl Carbon, δ ppm) | ~185 | ~182 | The downfield shift for the 4-isomer indicates a more electrophilic carbonyl carbon. |
| FTIR (C=O Stretch, cm⁻¹) | ~1710 | ~1690 | The higher stretching frequency for the 4-isomer suggests a stronger, more polarized C=O bond due to greater electron withdrawal. |
Comparative Reactivity in Key Organic Reactions
Based on the established higher electrophilicity of the carbonyl carbon in Thiazole-4-carboxaldehyde, we can predict its enhanced reactivity in several key transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The more electrophilic the carbonyl carbon, the faster the rate of nucleophilic attack. Therefore, Thiazole-4-carboxaldehyde is expected to be more reactive towards nucleophiles than Thiazole-5-carboxaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound. The rate-determining step is often the nucleophilic attack of the carbanion on the carbonyl carbon. Consequently, Thiazole-4-carboxaldehyde is anticipated to undergo Knoevenagel condensation more readily and potentially provide higher yields under identical conditions compared to Thiazole-5-carboxaldehyde.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, also proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The increased electrophilicity of Thiazole-4-carboxaldehyde should facilitate a faster reaction rate in the Wittig reaction .
Reduction Reactions
Reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) involves the nucleophilic addition of a hydride ion. Given its higher electrophilicity, Thiazole-4-carboxaldehyde is expected to be reduced more rapidly than Thiazole-5-carboxaldehyde.
Oxidation Reactions
Oxidation of aldehydes to carboxylic acids, for instance with silver oxide (Ag₂O), proceeds through a different mechanism that is not solely dependent on the electrophilicity of the carbonyl carbon in the same manner as nucleophilic additions. While electronic effects still play a role, the difference in reactivity between the two isomers in oxidation reactions may be less pronounced compared to nucleophilic additions. However, the initial formation of a hydrate, which is then oxidized, could be faster for the more electrophilic Thiazole-4-carboxaldehyde.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions discussed. These can be adapted to directly compare the reactivity of Thiazole-5-carboxaldehyde and Thiazole-4-carboxaldehyde.
Protocol 1: Knoevenagel Condensation with Malononitrile (B47326)
-
Reaction Setup: In a round-bottom flask, dissolve the respective thiazole carboxaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (B145695).
-
Catalyst Addition: Add a catalytic amount of piperidine (B6355638) (0.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Analysis: Determine the yield and characterize the product by NMR and melting point analysis.
Protocol 2: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile (B108381)
-
Reaction Setup: To a solution of the respective thiazole carboxaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF), add (triphenylphosphoranylidene)acetonitrile (1.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) and monitor by TLC.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the alkene product from triphenylphosphine (B44618) oxide.
-
Analysis: Calculate the yield of the purified product and confirm its structure by NMR spectroscopy.
Protocol 3: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve the respective thiazole carboxaldehyde (1.0 eq.) in methanol (B129727) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the resulting alcohol and characterize by NMR.
Protocol 4: Oxidation with Silver Oxide
-
Reaction Setup: In a round-bottom flask, prepare a suspension of silver oxide (Ag₂O) (2.0 eq.) in a mixture of ethanol and water.
-
Substrate Addition: Add the respective thiazole carboxaldehyde (1.0 eq.) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Isolation: After completion, cool the mixture and filter off the silver salts. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.
-
Analysis: Calculate the yield of the carboxylic acid and characterize by NMR and melting point.
Conclusion
The electronic disparity between the C4 and C5 positions of the thiazole ring leads to a discernible difference in the reactivity of Thiazole-4-carboxaldehyde and Thiazole-5-carboxaldehyde. The greater electron-withdrawing influence at the C4 position renders the carbonyl carbon of Thiazole-4-carboxaldehyde more electrophilic , and therefore, it is predicted to be more reactive in nucleophilic addition-based reactions such as Knoevenagel condensation, Wittig reactions, and reductions. This guide provides a foundational understanding and practical protocols for researchers to exploit these reactivity differences in their synthetic endeavors. Direct experimental validation under standardized conditions is recommended to quantify the precise reactivity ratios.
References
Structure-activity relationship (SAR) studies of Thiazole-5-carboxyaldehyde analogs
A Comprehensive Comparison of Thiazole-5-Carboxaldehyde Analogs in Drug Discovery
Thiazole-5-carboxaldehyde and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent chemical reactivity and ability to interact with various biological targets make them promising scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Thiazole-5-carboxaldehyde analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data from recent studies.
Anticancer Activity of Thiazole-5-Carboxamide (B1230067) Derivatives
A study by Cai et al. explored the anticancer activity of a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives against several cancer cell lines. The results highlight the influence of substitutions on both the phenyl ring at the 2-position and the amide group at the 5-position of the thiazole (B1198619) core.
Table 1: Anticancer Activity of 2-phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Amide) | A-549 (% Inhibition) | Bel7402 (% Inhibition) | HCT-8 (% Inhibition) |
| 8c | 2-Cl | 4-Cl, 2-CH3 | 48 | Low | Low |
| 8f | 2-F | 2,4-di-Cl | 40 | Low | Low |
| 7f | 2-F | H | Increased cell growth | Low | 40 |
| 5-fluorouracil (Control) | - | - | >50 | >50 | >50 |
Data extracted from Cai et al.[1]. The inhibitory activity was measured at a concentration of 5 µg/mL.
The SAR study from this series suggests that the nature and position of substituents on the aromatic rings play a crucial role in the observed anticancer activity. For instance, compound 8c , with a 2-chlorophenyl group at the thiazole 2-position and a 4-chloro-2-methylphenyl amido group, exhibited the highest inhibitory activity against the A-549 lung cancer cell line.[1]
Experimental Protocols: Synthesis and Anticancer Screening
General Synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide Derivatives:
The synthesis of the target compounds involves a multi-step process, as outlined in the workflow below. The key steps include the formation of a thiazole-5-carboxylic acid intermediate, followed by an amidation reaction to introduce the desired carboxamide functionality.[1]
Caption: Synthetic pathway for 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.
Anticancer Activity Assay (MTT Assay):
The in vitro anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A-549, Bel7402, and HCT-8) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the test compounds at a concentration of 5 µg/mL for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.[1]
Antimicrobial Activity of Thiazole-5-carboxaldehyde Analogs
Thiazole derivatives have also been extensively studied for their antimicrobial properties. A study by Khidre and Radini reported the synthesis and antimicrobial evaluation of a series of thiazole derivatives, including those with a 3-carbonitrile moiety, which can be considered analogs of Thiazole-5-carboxaldehyde.
Table 2: Antimicrobial Activity of Substituted Thiazole Derivatives
| Compound ID | R | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. A. fumigatus |
| 37c | 4-OCH3 | 46.9 | 5.8 |
| Norfloxacin (Control) | - | 3.125 | - |
| Fluconazole (Control) | - | - | 6.25 |
Data extracted from Khidre and Radini.[2]
The results indicated that compound 37c , featuring a 4-methoxyphenyl (B3050149) substituent, displayed strong antibacterial and potent antifungal activity.[2]
Experimental Protocols: Antimicrobial Screening
Minimum Inhibitory Concentration (MIC) Determination:
The antimicrobial activity of the synthesized compounds was determined using the twofold serial dilution method.
-
Compound Preparation: A stock solution of each compound was prepared in DMSO.
-
Serial Dilution: The compounds were serially diluted in nutrient broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Aspergillus fumigatus).
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism.[2]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship Insights
The collective findings from various studies on Thiazole-5-carboxaldehyde analogs and related derivatives provide valuable insights into their structure-activity relationships:
-
Substitution at the 2-position: The nature of the substituent at this position significantly influences biological activity. Aromatic or heteroaromatic rings are common, and their electronic properties (electron-donating or electron-withdrawing) can modulate potency.
-
Modification of the 5-position: The aldehyde group in Thiazole-5-carboxaldehyde is a key reactive handle for further chemical modifications. Its conversion to carboxamides, carboxylates, or other functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Substitution at the 4-position: While less explored for SAR in the context of the aldehyde, substituents at this position can impact the overall conformation and electronic distribution of the thiazole ring, thereby affecting interactions with biological targets.
Conclusion
Thiazole-5-carboxaldehyde analogs continue to be a rich source of inspiration for the design and development of new therapeutic agents. The data presented in this guide, derived from various research efforts, underscores the importance of systematic structural modifications to optimize their biological activity. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives, while the SAR insights can guide the rational design of more potent and selective compounds for a range of diseases, including cancer and microbial infections. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising scaffolds into clinical candidates.
References
A Comparative Review of Modern Thiazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The efficient construction of this heterocyclic scaffold remains a significant focus of synthetic organic chemistry. This guide provides a comparative overview of the most prominent and recently developed methodologies for thiazole synthesis, offering a critical analysis of their advantages, limitations, and practical applications.
Classical Methodologies: The Foundation of Thiazole Synthesis
The traditional methods for thiazole synthesis, namely the Hantzsch, Cook-Heilbron, and Gabriel syntheses, have been instrumental in the development of thiazole chemistry. While still widely used, they are often associated with drawbacks such as harsh reaction conditions and limited substrate scope.
Hantzsch Thiazole Synthesis: This is arguably the most common method for thiazole synthesis, involving the reaction of an α-haloketone with a thioamide. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][2] The Hantzsch synthesis is known for its simplicity and generally high yields.[1] However, it can be limited by the availability of the starting α-haloketones and the use of potentially harsh reagents.[3]
Cook-Heilbron Thiazole Synthesis: This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing compounds.[3][4] The reaction typically proceeds under mild conditions.[4] A key advantage of this method is the direct introduction of an amino group at the C5 position, which is a valuable handle for further functionalization.
Gabriel Thiazole Synthesis: In this method, an α-acylaminoketone is treated with a phosphorus pentasulfide to yield a 2,5-disubstituted thiazole.[3][5] This approach is particularly useful for the synthesis of thiazoles with specific substitution patterns at the C2 and C5 positions.
Modern Innovations in Thiazole Synthesis
Recent advancements in synthetic methodology have focused on overcoming the limitations of classical methods, emphasizing efficiency, sustainability, and broader substrate applicability. These modern approaches often employ novel catalysts, reaction media, and energy sources.
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated thiazole synthesis, leading to reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating.[6] This technique has been successfully applied to various thiazole synthesis protocols, including the Hantzsch reaction.[7]
Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, several environmentally benign methods for thiazole synthesis have been developed. These include the use of ionic liquids as recyclable solvents and the development of catalyst-free reactions.[8] Visible-light-induced reactions represent another green and mild approach to constructing the thiazole ring.[9]
Multi-Component Reactions (MCRs): MCRs offer a highly efficient route to complex thiazole derivatives in a single step from three or more starting materials. These reactions are characterized by high atom economy and operational simplicity.[10] For instance, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur can provide 2-amino-5-acylthiazoles in good yields.[9]
Comparative Data of Thiazole Synthesis Methodologies
| Methodology | Starting Materials | Key Products | Yields | Reaction Conditions | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted thiazoles | Generally high[1] | Often requires heating[1] | Simple, versatile, high yields | Use of lachrymatory α-haloketones, sometimes harsh conditions[3] |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂, Dithioacids | 5-Aminothiazoles | Good | Mild, often room temperature[4] | Direct synthesis of 5-aminothiazoles | Limited to specific substitution patterns |
| Gabriel Synthesis | α-Acylaminoketone, P₂S₅ | 2,5-Disubstituted thiazoles | Variable | Heating | Access to specific substitution patterns | Use of malodorous and hazardous P₂S₅ |
| Microwave-Assisted Synthesis | Various (Hantzsch reactants, etc.) | Substituted thiazoles | Often improved yields[6] | Microwave irradiation, short reaction times[6][7] | Rapid, efficient, higher yields | Requires specialized equipment |
| Green Approaches (e.g., visible light) | Benzothioamides, Sulfoxonium ylides | Substituted thiazoles | High[9] | Visible light, room temperature, catalyst-free[9] | Mild, sustainable, environmentally friendly | Substrate scope may be limited |
| Multi-Component Reactions | Aldehydes, Amines, Sulfur source | Highly substituted thiazoles | Good to excellent | Often one-pot, mild conditions | High efficiency, atom economy, diversity | Optimization can be complex |
Experimental Protocols
Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole (B127512)
Materials:
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a stir bar to the vial.[1]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]
-
Remove the reaction from the heat and allow it to cool to room temperature.[1]
-
Pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1]
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[1]
-
Wash the filter cake with water.[1]
-
Dry the collected solid on a tared watch glass to obtain the 2-amino-4-phenylthiazole product.[1]
Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
Materials:
-
α-Aminonitrile
-
Carbon disulfide
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent such as ethanol.
-
Add carbon disulfide to the solution at room temperature.[3]
-
Stir the reaction mixture under mild conditions. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the 5-amino-2-mercaptothiazole product can be isolated by precipitation or extraction after removal of the solvent.
Reaction Mechanisms and Workflows
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: Cook-Heilbron Synthesis Mechanism.
Caption: General Experimental Workflow for Thiazole Synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validating the Structure of Synthesized Thiazole Compounds: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized thiazole (B1198619) derivatives is a critical step in the discovery pipeline. Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, making their precise characterization essential. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of these important heterocycles, complete with experimental data and detailed protocols.
Unraveling Connectivity with 2D NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of individual nuclei, 2D NMR techniques are indispensable for elucidating the complete molecular architecture. By correlating nuclear spins through bonds or space, these experiments provide a detailed connectivity map of the synthesized molecule. The most common and powerful 2D NMR experiments for the structural analysis of small organic molecules like thiazole derivatives are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is highly sensitive and definitively links a proton to its bonded carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds (and sometimes longer-range). This is vital for connecting different spin systems and identifying quaternary carbons.
Comparative 2D NMR Data for Substituted Thiazoles
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for a series of 2,4-disubstituted thiazole derivatives. This data serves as a reference for researchers to compare with their own experimental results. Variations in chemical shifts can be expected based on the specific substituents and the solvent used.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Selected 2,4-Disubstituted Thiazoles in DMSO-d₆ [1][2]
| Compound | Substituent at C2 | Substituent at C4 | Thiazole H5 | Aromatic/Other Protons |
| 1 | -NH-C(=O)-CH₂-Ph | 4-methoxyphenyl | 7.78 | 10.09 (s, 1H, NH), 7.85 (d, 2H), 7.63 (d, 2H), 3.37 (s, 3H, OCH₃) |
| 2 | -NH-C(=O)-CH(CH₃)₂ | 4-methoxyphenyl | 7.81 | 10.29 (s, 1H, NH), 7.88 (d, 2H), 7.63 (d, 2H), 3.66 (s, 3H, OCH₃) |
| 3 | Indenylamino | Phenyl | 7.32 | 7.88 (d, 1H), 7.60 (s, 1H, NH), 7.53-7.39 (m, 7H), 3.09 (br s, 2H), 2.88 (br s, 2H) |
| 4 | Indenylamino | 4-bromophenyl | 7.41 | 7.83-7.50 (m, 8H, Ar-H and NH), 3.10 (t, 2H), 2.88 (t, 2H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Selected 2,4-Disubstituted Thiazoles in DMSO-d₆ [1][2]
| Compound | Substituent at C2 | Substituent at C4 | Thiazole C2 | Thiazole C4 | Thiazole C5 | Aromatic/Other Carbons |
| 1 | -NH-C(=O)-CH₂-Ph | 4-methoxyphenyl | 168.57 | 153.98 | 113.07 | 164.48, 138.91, 130.09, 126.93, 119.66, 53.45, 43.97 |
| 2 | -NH-C(=O)-CH(CH₃)₂ | 4-methoxyphenyl | 168.12 | 154.62 | 112.54 | 166.87, 160.90, 138.71, 129.52, 127.43, 126.54, 125.98, 119.23, 114.64, 55.40, 52.03, 43.51 |
| 3 | Indenylamino | Phenyl | 165.8 | 156.3 | 108.1 | 150.9, 137.3, 133.4, 130.6, 129.2, 128.8, 128.6, 128.0, 126.0, 123.8, 122.8, 28.5, 28.2 |
| 4 | Indenylamino | 4-bromophenyl | 169.9 | 155.3 | 105.2 | 150.7, 137.6, 134.4, 132.0, 130.6, 129.1, 128.0, 123.5, 122.7, 120.9, 28.4, 28.0 |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible 2D NMR data. The following are recommended protocols for the structural validation of synthesized thiazole derivatives.
Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of the purified thiazole compound for ¹H-based 2D NMR experiments (COSY, HSQC, HMBC).
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (0 ppm) for both ¹H and ¹³C NMR.
2D NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These should be adapted as necessary based on the specific instrument and sample.
1. COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: cosygpppqf (gradient-selected, phase-sensitive)
-
Number of Scans (ns): 2-4
-
Number of Increments (in F1): 256-512
-
Spectral Width (sw) in F1 and F2: 10-12 ppm (centered on the aromatic/olefinic region)
-
Acquisition Time (aq): ~0.2 s
-
Relaxation Delay (d1): 1.5-2.0 s
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.4 (edited, gradient-selected with sensitivity improvement)
-
Number of Scans (ns): 2-8
-
Number of Increments (in F1): 128-256
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm
-
Spectral Width (sw) in F1 (¹³C): 160-180 ppm
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz for aliphatic and ~165 Hz for aromatic regions.
-
Relaxation Delay (d1): 1.5-2.0 s
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (gradient-selected, magnitude mode)
-
Number of Scans (ns): 4-16
-
Number of Increments (in F1): 256-512
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm
-
Spectral Width (sw) in F1 (¹³C): 200-220 ppm
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Relaxation Delay (d1): 1.5-2.0 s
Data Processing
-
Fourier Transform: Apply a sine-bell or sine-bell squared window function followed by Fourier transformation in both dimensions.
-
Phasing: Perform automatic or manual phase correction in both dimensions.
-
Baseline Correction: Apply automatic or manual baseline correction to the spectra.
Workflow for Structural Validation
The systematic application of 2D NMR experiments is key to a successful structure validation. The following workflow outlines the logical steps from initial synthesis to final structure confirmation.
Caption: Workflow for the structural validation of a synthesized thiazole compound using 2D NMR.
By following this systematic approach and utilizing the comparative data and protocols provided, researchers can confidently and efficiently validate the structures of their synthesized thiazole compounds, accelerating the pace of drug discovery and development.
References
Purity Assessment of Thiazole-5-carboxaldehyde: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. Thiazole-5-carboxaldehyde, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of Thiazole-5-carboxaldehyde. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.
Introduction to Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, adept at separating non-volatile and thermally sensitive compounds. It is a powerful tool for quantifying the main component and detecting non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds, providing both quantitative data and structural information about impurities.
Experimental Protocols
Detailed methodologies for the purity assessment of Thiazole-5-carboxaldehyde using both HPLC and GC-MS are outlined below. These protocols are based on established methods for the analysis of related thiazole (B1198619) derivatives and aromatic aldehydes.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantification of Thiazole-5-carboxaldehyde and the detection of non-volatile, process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Thiazole-5-carboxaldehyde reference standard
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Thiazole-5-carboxaldehyde reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Thiazole-5-carboxaldehyde sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of Thiazole-5-carboxaldehyde and the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
Thiazole-5-carboxaldehyde reference standard
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Thiazole-5-carboxaldehyde reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Thiazole-5-carboxaldehyde sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
Data Presentation and Comparison
The following tables summarize hypothetical quantitative data for the purity assessment of a Thiazole-5-carboxaldehyde sample using the described HPLC and GC-MS methods. The data assumes the presence of common potential impurities derived from its synthesis, such as unreacted starting materials or byproducts.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 (e.g., 2-Bromo-3-ethoxyacrylaldehyde) | 3.5 | 1,500 | 0.15 |
| Impurity 2 (e.g., Thioformamide) | 4.2 | 2,000 | 0.20 |
| Thiazole-5-carboxaldehyde | 8.1 | 995,000 | 99.50 |
| Impurity 3 (e.g., Dimer byproduct) | 12.5 | 1,500 | 0.15 |
| Total | 1,000,000 | 100.00 |
Table 2: GC-MS Purity Analysis Results
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 4 (e.g., Dichloromethane - solvent) | 2.1 | - | - |
| Impurity 5 (e.g., Volatile precursor) | 5.8 | 1,200 | 0.12 |
| Thiazole-5-carboxaldehyde | 10.3 | 997,000 | 99.70 |
| Impurity 6 (e.g., Brominated impurity) | 13.2 | 1,800 | 0.18 |
| Total | 1,000,000 | 100.00 |
Table 3: Comparison of Analytical Method Performance
| Parameter | HPLC | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning and mass analysis |
| Analytes | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds |
| Purity Result | 99.50% | 99.70% |
| LOD/LOQ | Typically ng range | Typically pg to ng range |
| Impurity Identification | Based on retention time comparison with standards | Based on mass spectrum and library matching |
| Advantages | Robust, reproducible, suitable for non-volatile impurities | High sensitivity, definitive identification of volatile impurities |
| Disadvantages | May not detect volatile impurities | Not suitable for non-volatile or thermally labile compounds |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for HPLC and GC-MS purity assessment.
Caption: Experimental workflow for HPLC purity assessment of Thiazole-5-carboxaldehyde.
Caption: Experimental workflow for GC-MS purity assessment of Thiazole-5-carboxaldehyde.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of Thiazole-5-carboxaldehyde. HPLC is the method of choice for routine quality control, providing reliable quantification of the main component and non-volatile impurities. GC-MS offers higher sensitivity and the significant advantage of definitive identification of volatile and semi-volatile impurities through mass spectral data. For a comprehensive purity profile, the use of both techniques is recommended to ensure the quality and consistency of this critical synthetic building block.
A Comparative Analysis of the Antimicrobial Efficacy of Novel Thiazole Derivatives and Existing Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. This guide presents a comprehensive comparison of the antimicrobial efficacy of newly synthesized thiazole (B1198619) derivatives against established antibiotic drugs. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of recent in vitro data, detailed experimental methodologies, and an exploration of the mechanisms of action.
The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds that can circumvent existing resistance mechanisms. Thiazole derivatives have garnered significant attention due to their diverse pharmacological activities, including potent antimicrobial properties.[1][2] This guide aims to provide an objective comparison of their performance against commonly used antibiotics, supported by experimental data from various studies.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of the new thiazole derivatives is compared with standard antibiotics using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of various thiazole derivatives and existing drugs against common Gram-positive and Gram-negative bacteria. It is important to note that the data has been compiled from multiple studies, and variations in experimental conditions may exist.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Thiazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Reference |
| New Thiazole Derivatives | |||
| Thiazole Derivative A | 1.3 - 15.0 | 28.8 | [3][4] |
| Thiazole Derivative B | 1.3 - 16.1 | - | [3][5] |
| Thiazole-based Schiff base | 15.00 (zone of inhibition in mm) | - | [3] |
| Benzo[d]thiazole Derivative | 50 - 75 | - | [6] |
| Existing Antibiotics | |||
| Ampicillin | >100 (MRSA) | - | [1] |
| Ciprofloxacin | 0.5 - 1.0 | - | |
| Norfloxacin | - | - | [3] |
Note: Some data for thiazole derivatives were reported with different units or as zone of inhibition and have been noted accordingly. The efficacy of existing antibiotics can vary significantly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Thiazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Reference |
| New Thiazole Derivatives | |||
| Thiazole Derivative C | 16.1 - 200 | - | [3] |
| Thiazole Derivative D | 46.9 - 93.7 | Ineffective | [2][3] |
| Heteroaryl Thiazole Derivative | 0.17 - 0.7 | >3.75 | [1][7] |
| Existing Antibiotics | |||
| Ampicillin | >100 (resistant strain) | - | [1] |
| Ciprofloxacin | 0.015 - 0.25 | 0.5 - 1.0 | |
| Norfloxacin | - | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
a. Preparation of Materials:
-
96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Stock solutions of the test compounds (new thiazole derivatives and existing antibiotics) in a suitable solvent (e.g., DMSO).
b. Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well (except for the sterility control) with 10 µL of the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cotton swabs.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile filter paper disks (6 mm in diameter).
-
Solutions of known concentrations of the test compounds.
b. Procedure:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the paper disks impregnated with the test compounds onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial efficacy testing.
Signaling Pathways
Many thiazole derivatives exert their antimicrobial effect by targeting essential bacterial enzymes. Two prominent targets that have been identified are DNA gyrase and MurB.
1. Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[8] Inhibition of this enzyme leads to a disruption of these vital cellular processes.
Caption: Inhibition of DNA gyrase by thiazole derivatives.
2. Inhibition of MurB Enzyme
The MurB enzyme is a crucial component in the cytoplasmic steps of peptidoglycan biosynthesis, a major component of the bacterial cell wall.[9] Inhibition of MurB disrupts cell wall formation, leading to cell lysis.
Caption: Inhibition of MurB enzyme by thiazole derivatives.
Conclusion
The data presented in this guide indicates that novel thiazole derivatives hold significant promise as a new class of antimicrobial agents. Several synthesized compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy comparable or superior to existing antibiotics, particularly against resistant strains.[1][7] The elucidation of their mechanisms of action, targeting enzymes like DNA gyrase and MurB, provides a strong rationale for their further development. Continued research focusing on structure-activity relationships will be crucial in optimizing the efficacy and safety profiles of these promising compounds. This guide serves as a valuable resource for the scientific community, encouraging further investigation into thiazole derivatives as a potential solution to the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ijpcat.com [ijpcat.com]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Thiazole-5-Carboxylic Acid Decarboxylation
The decarboxylation of heteroaromatic carboxylic acids is a fundamental reaction in organic synthesis, providing a route to substituted heterocycles that are prevalent in medicinal chemistry and materials science. Understanding the kinetics of this process is crucial for reaction optimization and mechanistic elucidation. This guide provides a comparative analysis of the decarboxylation of thiazole-5-carboxylic acids, supported by experimental data, and contrasts it with alternative decarboxylation methodologies for other heterocyclic and aromatic systems.
Kinetic Analysis of 2-Substituted Thiazole-5-Carboxylic Acids
A key study on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids reveals insights into their reaction mechanisms. The investigation highlights how the reaction pathway can shift depending on the proton activity of the medium.
Quantitative Data Summary
The following table summarizes the observed first-order rate constants (k_obs) for the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acid in aqueous solutions at varying acidities.
| Compound | Medium/Acidity | Temperature (°C) | k_obs (s⁻¹) |
| 2-Amino-thiazole-5-carboxylic acid | H₂SO₄ (various concentrations) | 90 | Varies with acidity |
| 2-Phenylamino-thiazole-5-carboxylic acid | H₂SO₄ (various concentrations) | 90 | Varies with acidity |
| 5-Phenylamino-1,3,4-thiadiazole-2-carboxylic acid | H₂SO₄ (various concentrations) | 90 | Varies with acidity |
Note: The original study presents detailed plots of log k_obs versus H₀. For brevity, this table indicates the dependency of the rate constant on acidity. The study concluded that the 2-phenylamino derivative decarboxylates via a unimolecular mechanism, while the 2-amino derivative can proceed through either a unimolecular or bimolecular mechanism depending on the proton activity.[1]
Experimental Protocol: Kinetic Measurements
The kinetic analysis of the decarboxylation of the aforementioned thiazole-5-carboxylic acids was conducted as follows:
-
Sample Preparation: A solution of the specific thiazole-5-carboxylic acid was prepared in aqueous sulfuric acid of a known concentration.
-
Reaction Conditions: The reaction mixture was maintained at a constant temperature (e.g., 90°C) in a thermostated bath.
-
Monitoring the Reaction: The progress of the decarboxylation was monitored spectrophotometrically. The absorbance of the reaction mixture was measured at specific time intervals at a wavelength corresponding to the maximum absorbance of the decarboxylated product.
-
Data Analysis: The observed first-order rate constants (k_obs) were determined by plotting the natural logarithm of the change in absorbance against time. The slope of the resulting linear plot corresponds to the rate constant.
Comparative Analysis with Alternative Decarboxylation Methods
While the kinetic study of thiazole-5-carboxylic acids provides valuable mechanistic information, a range of other decarboxylation methods are available for heterocyclic and aromatic carboxylic acids, often focusing on synthetic utility and efficiency.
Overview of Alternative Methods
| Method | Catalyst/Reagents | Substrates | Key Features |
| Silver-Catalyzed Protodecarboxylation | Ag₂CO₃, Acetic Acid in DMSO | Various heteroaromatic carboxylic acids | Simple, highly efficient, and allows for selective monoprotodecarboxylation.[2] |
| Copper-Catalyzed Protodecarboxylation | Copper(I) oxide, 1,10-phenanthroline | Diversely functionalized aromatic carboxylic acids | Fast (5-15 min) under microwave irradiation, uses an inexpensive catalyst.[2] |
| Photoredox-Catalyzed Decarboxylation | Organic photoredox catalyst (e.g., acridinium) | Primary, secondary, and tertiary carboxylic acids | Mild reaction conditions using visible light.[2] |
| Bimetallic Nanoparticle Catalysis | Fe₂₅Ru₇₅ nanoparticles on supported ionic liquid | Aromatic carboxylic acids | Multifunctional catalyst capable of decarboxylation and hydrogenation.[3][4] |
| Thermal Decarboxylation | Heat (often in a solvent) | Various carboxylic acids (e.g., cannabinoids) | Follows first-order kinetics; rate is temperature-dependent.[5][6][7] |
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the kinetic analysis of a chemical reaction such as decarboxylation.
Conclusion
The decarboxylation of thiazole-5-carboxylic acids demonstrates a dependence on the reaction medium's acidity, with mechanistic implications.[1] In contrast, a variety of modern synthetic methods offer efficient decarboxylation of a broader range of aromatic and heterocyclic carboxylic acids under different catalytic conditions. These alternative methods, including those employing silver[2], copper[2], and photoredox catalysts[2], often provide high yields and faster reaction times, making them valuable tools for synthetic chemists. The choice of method will depend on the specific substrate, desired outcome, and available resources.
References
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thecbggurus.com [thecbggurus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Thiazole-5-Carboxaldehyde and Its Derivatives in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Thiazole-5-carboxaldehyde, as a key synthetic intermediate, gives rise to a diverse array of derivatives that have shown significant potential in various biochemical assays. This guide provides an objective comparison of the performance of thiazole-containing compounds with other alternatives, supported by experimental data, to inform future research and drug development endeavors.
Performance in Key Biochemical Assays
The following sections summarize the inhibitory activities of various thiazole derivatives against key biological targets. The data is presented to facilitate a comparative analysis of their potency.
c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, making it a key target in cancer therapy. Several thiazole-based compounds have been investigated as c-Met inhibitors.
Table 1: Comparison of Thiazole Derivatives as c-Met Kinase Inhibitors
| Compound ID | Thiazole Derivative Structure | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 51am | Thiazole-carboxamide derivative | c-Met | 2.54 | Foretinib | - |
| 51ak | Thiazole-carboxamide derivative | c-Met | 3.89 | Foretinib | - |
| 51an | Thiazole-carboxamide derivative | c-Met | 3.73 | Foretinib | - |
| 51al | Thiazole-carboxamide derivative | c-Met | 5.23 | Foretinib | - |
| 51ah | Thiazole-carboxamide derivative | c-Met | 9.26 | Foretinib | - |
| ARQ 197 | Non-thiazole c-Met Inhibitor | c-Met | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Data for thiazole derivatives is from a study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors.[1]
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL can potentiate endocannabinoid signaling, which has therapeutic implications for various neurological and inflammatory disorders.
Table 2: Comparison of Thiazole Derivatives as MAGL Inhibitors
| Compound ID | Thiazole Derivative Structure | Target | IC50 (µM) | Reference Compound(s) |
| Compound 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | MAGL | 0.037 | JZL 195 |
| Compound 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | MAGL | 0.063 | JZL 195 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biochemical assays mentioned in this guide.
c-Met Kinase Inhibition Assay Protocol
This protocol outlines a common method for assessing the inhibitory activity of compounds against c-Met kinase.
Objective: To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the c-Met kinase and the kinase substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.[2][3]
Monoacylglycerol Lipase (MAGL) Inhibition Assay Protocol
This protocol describes a fluorometric method for screening MAGL inhibitors.
Objective: To identify and characterize inhibitors of MAGL activity.
Materials:
-
MAGL enzyme
-
MAGL assay buffer
-
MAGL substrate (e.g., a fluorescently labeled monoacylglycerol)
-
Test compounds (dissolved in DMSO)
-
MAGL control inhibitor (e.g., JZL195)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare the MAGL enzyme solution by diluting the enzyme in the assay buffer.
-
Add the MAGL enzyme solution to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a no-inhibitor control and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the MAGL substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.[4]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: The c-Met signaling pathway and the inhibitory action of thiazole-based compounds.
Caption: A generalized experimental workflow for a biochemical kinase inhibition assay.
References
A Comparative Guide to the Synthesis of Thiazoles: Benchmarking Green Protocols Against Traditional Methods
For researchers, scientists, and drug development professionals, the synthesis of the thiazole (B1198619) scaffold is a critical process in the discovery of new therapeutic agents. This guide provides an objective comparison of traditional and emerging green synthetic routes to thiazole derivatives, supported by experimental data, to inform the selection of more sustainable and efficient methodologies.
Thiazole rings are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] However, classical synthesis methods, while well-established, often rely on harsh reaction conditions, hazardous solvents, and long reaction times.[2] In response to the growing need for sustainable practices, a variety of green synthetic protocols have been developed. These methods aim to reduce the environmental impact by utilizing alternative energy sources, greener solvents, and more efficient catalytic systems.[3][4] This guide benchmarks key performance indicators of prominent traditional and green synthesis protocols for thiazoles.
Data Presentation: A Comparative Analysis
The following table summarizes quantitative data for various thiazole synthesis methodologies, offering a clear comparison of their efficiency and environmental footprint.
| Synthetic Route | General Yields (%) | Reaction Time | Temperature (°C) | Catalyst | Solvent | Key Advantages | Common Drawbacks |
| Traditional Methods | |||||||
| Hantzsch Thiazole Synthesis[2][5] | 70-95% | 2-24 hours | Reflux | None typically required | Ethanol (B145695), Toluene | Well-established, broad substrate scope.[5][6] | Long reaction times, often requires elevated temperatures and hazardous solvents.[2][5] |
| Cook-Heilborn Synthesis[2][7] | 50-80% | 1-5 hours | Mild conditions | - | Varies | Access to 5-aminothiazoles.[5][7] | Limited to specific substituted thiazoles.[5] |
| Green Synthesis Methods | |||||||
| Microwave-Assisted Hantzsch[1][5] | 85-98% | 5-30 minutes | 60-150°C | Often catalyst-free or with a reusable catalyst[1][8] | Ethanol, Water, or solvent-free[1][6] | Dramatically reduced reaction times, higher yields.[1][6] | Requires specialized microwave equipment.[5] |
| Ultrasound-Assisted Synthesis[9][10] | 79-90% | 20-60 minutes | 35-70°C | Reusable catalysts (e.g., TCsSB)[10] | Ethanol, or solvent-free[9][10] | Shorter reaction times, high yields, energy efficient.[2][9] | Scalability can be a concern. |
| Solvent-Free Synthesis (Grinding)[5][11] | 80-95% | 3-20 minutes | Room Temperature | Often catalyst-free | None | Environmentally friendly, simple workup, rapid.[5][12][13] | May not be suitable for all substrates.[5] |
| Green Catalyst (e.g., NiFe2O4)[14] | 75-90% | 1-2 hours | Reflux | Reusable NiFe2O4 nanoparticles | Ethanol:Water (1:1) | Catalyst is reusable, environmentally benign solvent system.[14] | Catalyst preparation may be required. |
Experimental Protocols
Traditional Method: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most widely recognized method for preparing thiazole rings, involving the cyclization reaction between an alpha-halocarbonyl compound and a thioamide or thiourea (B124793).[6]
Synthesis of 2-Amino-4-phenylthiazole:
-
Reactant Preparation: In a round-bottom flask, dissolve α-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Reaction: The mixture is refluxed for 4-6 hours.
-
Workup: After cooling, the reaction mixture is poured into ice-cold water.
-
Purification: The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-amino-4-phenylthiazole.
Green Method: Microwave-Assisted Synthesis of Thiazole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly reducing reaction times and often improving yields.[1][15]
Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives: [1]
-
Reactant Preparation: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[1]
-
Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for 5-15 minutes.[1]
-
Workup: After the reaction is complete, cool the vial to room temperature.
-
Purification: The product often crystallizes upon cooling. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.[1] Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
Caption: A logical workflow comparing traditional and green synthesis routes for thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Thiazole-5-carboxaldehyde
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Thiazole-5-carboxaldehyde, ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Hazard Information
Thiazole-5-carboxaldehyde is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, can cause an allergic skin reaction, and leads to serious eye irritation.[1][2][3] In the event of a spill, it is crucial to avoid the formation of dust. The area should be evacuated of personnel until it is safe to return.[1]
A summary of the key hazard information is provided in the table below:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Cat 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2] |
| May cause an allergic skin reaction | Skin sensitization (Cat 1) | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[2] |
| Causes serious eye irritation | Eye irritation (Cat 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Harmful if inhaled | Acute toxicity, inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, call a poison center or doctor if you feel unwell.[3] |
Personal Protective Equipment (PPE)
When handling Thiazole-5-carboxaldehyde, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used if there is a risk of inhaling dust.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of Thiazole-5-carboxaldehyde is to engage a licensed professional waste disposal service.[1][4] The following steps outline the general process:
-
Collection and Storage:
-
Carefully collect any waste Thiazole-5-carboxaldehyde, including spilled material and contaminated items.
-
For spills, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, closed, and properly labeled container for disposal.[1][2][4]
-
Do not allow the chemical to enter drains or waterways.[1][4]
-
-
Engage a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide them with the Safety Data Sheet (SDS) for Thiazole-5-carboxaldehyde to ensure they have all the necessary information for safe handling and transport.
-
-
Incineration:
-
The preferred method of disposal is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
-
-
Disposal of Contaminated Packaging:
The logical workflow for the disposal of Thiazole-5-carboxaldehyde is illustrated in the diagram below.
Caption: Disposal workflow for Thiazole-5-carboxaldehyde.
References
Essential Safety and Operational Guide for Thiazole-5-carboxyaldehyde
This guide provides immediate and essential safety protocols and logistical plans for handling Thiazole-5-carboxyaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[5] Inspect gloves before use and use proper removal technique. | Prevents skin contact and potential allergic reactions. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5][6] A face shield may be required for splash hazards.[6] | Protects against eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. A PVC apron is recommended.[5] For larger scale operations, consider non-static clothing.[5] | Minimizes skin exposure. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Use in a well-ventilated area.[7] | Prevents inhalation of harmful dust. |
Operational Procedures
This workflow outlines the essential steps for safely weighing and handling solid this compound.
Caption: Workflow for Weighing and Handling this compound.
Methodology:
-
Preparation: Before handling, ensure you are wearing all the required PPE as specified in the table above.[5][6] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Weighing: Use a clean, dry spatula and weighing paper or a suitable container. Avoid creating dust.[1]
-
Transfer: If transferring the solid, do so carefully to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
Cleaning: After handling, wash hands and any exposed skin thoroughly.[2] Clean the work area to remove any residual chemical.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Emergency Procedures
This decision tree outlines the immediate actions to be taken in case of accidental exposure to this compound.
Caption: Emergency Response for this compound Exposure.
First Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2][3]
Spill Response:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Disposal Plan
All waste materials must be handled as hazardous waste.
Waste Categories and Disposal Procedures:
| Waste Category | Disposal Procedure |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] |
| Contaminated Packaging | Dispose of as unused product.[1] |
| Contaminated Labware and PPE | Place in a sealed, labeled container and dispose of through a licensed professional waste disposal service. |
Disposal Workflow:
Caption: Disposal Workflow for this compound Waste.
Important Note: This material may be combustible and should be handled with care during disposal.[1] It is recommended to burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow local, state, and federal regulations for hazardous waste disposal.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. Thiazole-5-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. 5-Thiazolecarboxaldehyde 95 1003-32-3 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
